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  • Product: 2-Hydroxy-1-methylthioindane
  • CAS: 101020-62-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Hydroxy-1-methylthioindane: Synthesis, Stereochemistry, and Characterization

Abstract This technical guide provides a comprehensive theoretical and practical framework for the synthesis, characterization, and stereochemical analysis of 2-Hydroxy-1-methylthioindane, a novel substituted indane deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the synthesis, characterization, and stereochemical analysis of 2-Hydroxy-1-methylthioindane, a novel substituted indane derivative. As this molecule is not extensively described in current literature, this document serves as a foundational resource for researchers in medicinal chemistry and drug development. We present predicted physicochemical properties, detailed synthetic protocols for its diastereomers, and a complete workflow for its analytical characterization, including advanced spectroscopic and chiroptical methods. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating. This guide is designed to empower researchers to synthesize and rigorously characterize this promising chemical entity.

Introduction: The Potential of Substituted Indanes

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, making it an attractive template for designing enzyme inhibitors and receptor ligands. The introduction of a hydroxyl and a methylthio group at the 1 and 2 positions of the indane ring, creating 2-Hydroxy-1-methylthioindane, presents a molecule with two adjacent chiral centers. The stereochemical arrangement of these functional groups can significantly influence biological activity, making the stereoselective synthesis and characterization of its four potential stereoisomers—the (1R,2R), (1S,2S), (1R,2S), and (1S,2R) forms—a critical endeavor.[1] This guide outlines the predicted properties and a strategic approach to the synthesis and comprehensive analysis of these stereoisomers.

Predicted Physicochemical and Chemical Properties

While experimental data for 2-Hydroxy-1-methylthioindane is unavailable, its properties can be predicted based on the functional groups and the indane core.

Table 1: Predicted Physicochemical Properties of 2-Hydroxy-1-methylthioindane

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₂OSBased on the chemical structure.
Molecular Weight 180.27 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for functionalized indanes of this molecular weight.
Boiling Point > 250 °C (estimated)Higher than indane due to the polar hydroxyl and methylthio groups.
Melting Point Highly dependent on the specific stereoisomerStereoisomers often have different crystal packing efficiencies.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH); sparingly soluble in water.The hydroxyl group imparts some water solubility, but the hydrocarbon backbone and thioether are lipophilic.
pKa ~14-16 (for the hydroxyl proton)Typical for a secondary alcohol.
LogP 2.0 - 3.0 (estimated)Reflects a balance between hydrophilic (OH) and lipophilic (indane, SMe) groups.

Chemical Reactivity: The chemical reactivity of 2-Hydroxy-1-methylthioindane is dictated by its functional groups. The secondary alcohol can undergo oxidation to the corresponding ketone, esterification, or etherification. The thioether is susceptible to oxidation, which can yield the corresponding sulfoxide and sulfone, offering further avenues for derivatization.

Strategic Synthesis of 2-Hydroxy-1-methylthioindane Stereoisomers

The presence of two chiral centers requires a stereocontrolled synthetic approach to access the individual diastereomers (cis and trans pairs). Below are two proposed synthetic pathways.

Pathway A: Nucleophilic Ring-Opening of Indene Oxide

This pathway is a convergent and stereospecific approach to the trans and cis isomers, depending on the stereochemistry of the starting epoxide.

Pathway_A Indene Indene Indene_Oxide Indene Oxide (racemic or enantiopure) Indene->Indene_Oxide Epoxidation (e.g., m-CPBA) Trans_Product trans-2-Hydroxy-1-methylthioindane (racemic) Indene_Oxide->Trans_Product 1. NaSMe 2. H₂O workup Cis_Product cis-2-Hydroxy-1-methylthioindane (racemic)

Caption: Synthetic pathway via epoxide ring-opening.

Protocol for Synthesis of trans-2-Hydroxy-1-methylthioindane (Racemic):

  • Epoxidation of Indene: To a solution of indene (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor by TLC until the indene is consumed. Quench the reaction with a saturated aqueous solution of Na₂S₂O₃, followed by saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield racemic indene oxide.

  • Ring-Opening with Sodium Thiomethoxide: In a flame-dried flask under an inert atmosphere, dissolve sodium thiomethoxide (NaSMe, 1.5 eq) in anhydrous methanol. Cool the solution to 0 °C and add a solution of indene oxide (1.0 eq) in methanol dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the trans product.[2]

Rationale: The base-catalyzed ring-opening of epoxides proceeds via an Sₙ2 mechanism.[2] The thiomethoxide anion will attack the less sterically hindered carbon (C1), leading to the trans product. For enantioselective synthesis, a Sharpless asymmetric epoxidation of a suitable precursor could be employed to generate an enantiopure epoxide, which upon ring-opening would yield an enantiopure trans product.[3]

Pathway B: Pummerer Rearrangement

This pathway offers an alternative route that can be tuned to favor different isomers and involves the rearrangement of a sulfoxide.[4]

Pathway_B Indanone 1-Indanone Thioether 1-Methylthioindane Indanone->Thioether e.g., Lawesson's reagent Sulfoxide 1-Methylsulfinylindane Thioether->Sulfoxide Oxidation (e.g., m-CPBA) Product 2-Acetoxy-1-methylthioindane Sulfoxide->Product Pummerer Rearrangement (Acetic Anhydride) Final_Product 2-Hydroxy-1-methylthioindane Product->Final_Product Hydrolysis (e.g., LiOH)

Caption: Synthetic pathway via Pummerer rearrangement.

Protocol for Synthesis via Pummerer Rearrangement:

  • Synthesis of 1-Methylthioindane: This precursor can be synthesized from 1-indanone through various methods, including reduction followed by substitution or direct thionation/alkylation sequences.

  • Oxidation to Sulfoxide: Dissolve 1-methylthioindane (1.0 eq) in DCM at -78 °C. Add a solution of m-CPBA (1.0 eq) in DCM dropwise. Stir for 30 minutes at -78 °C. Quench with aqueous Na₂S₂O₃ and allow to warm to room temperature. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the sulfoxide.

  • Pummerer Rearrangement: Dissolve the sulfoxide (1.0 eq) in acetic anhydride (5.0 eq). Heat the mixture at 100-120 °C for several hours, monitoring by TLC. After completion, cool the reaction and remove the excess acetic anhydride under vacuum. The resulting α-acetoxy thioether can be purified by chromatography.[4]

  • Hydrolysis: Dissolve the purified 2-acetoxy-1-methylthioindane in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the hydrolysis is complete. Neutralize with dilute HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the final product, 2-Hydroxy-1-methylthioindane.

Rationale: The Pummerer rearrangement converts a sulfoxide into an α-acyloxy thioether in the presence of an acid anhydride.[4][5] This reaction proceeds through a thionium ion intermediate, which is then trapped by the acetate nucleophile. The stereochemical outcome of this reaction can be complex and may depend on the specific reaction conditions.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the structure and stereochemistry of the synthesized 2-Hydroxy-1-methylthioindane isomers.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_characterization Structural & Stereochemical Characterization Synthesis Synthesized Product (Mixture of Stereoisomers) Chromatography Flash Chromatography (Separation of Diastereomers) Synthesis->Chromatography Chiral_HPLC Chiral HPLC (Separation of Enantiomers) Chromatography->Chiral_HPLC NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOE) Chromatography->NMR MS Mass Spectrometry (HRMS, GC-MS) Chromatography->MS IR IR Spectroscopy Chromatography->IR Chiroptical Chiroptical Methods (Optical Rotation, CD Spectroscopy) Chiral_HPLC->Chiroptical

Caption: A comprehensive workflow for the characterization of 2-Hydroxy-1-methylthioindane.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for 2-Hydroxy-1-methylthioindane

TechniquePredicted FeaturesInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 7.1-7.3 (m, 4H, Ar-H), δ 4.5-4.8 (m, 1H, H-2), δ 3.8-4.1 (m, 1H, H-1), δ 2.8-3.2 (m, 2H, H-3), δ 2.1 (s, 3H, S-CH₃), δ 1.8-2.2 (br s, 1H, OH). The coupling constant J₁₂ is critical for stereochemical assignment (trans J₁₂ ≈ 3-5 Hz; cis J₁₂ ≈ 6-8 Hz).[6][7]The chemical shifts are estimated based on analogous substituted indanes. The J-coupling between H-1 and H-2 is diagnostic for the cis/trans relationship.
¹³C NMR (CDCl₃, 100 MHz)δ 140-145 (Ar-C), δ 124-129 (Ar-CH), δ 70-80 (C-2), δ 50-60 (C-1), δ 30-40 (C-3), δ 15-20 (S-CH₃).The chemical shifts of C1 and C2 will be influenced by the electronegativity of the attached oxygen and sulfur atoms.
IR (Infrared) ν ~3400 cm⁻¹ (broad, O-H stretch), ν ~2900-3100 cm⁻¹ (C-H stretch), ν ~1450-1600 cm⁻¹ (C=C aromatic stretch), ν ~1050-1150 cm⁻¹ (C-O stretch), ν ~600-700 cm⁻¹ (C-S stretch).These absorptions are characteristic of the main functional groups present in the molecule.
Mass Spectrometry (MS) M⁺ at m/z = 180. Fragmentation may include loss of H₂O (m/z 162), loss of •SCH₃ (m/z 133), and cleavage of the five-membered ring.High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
Stereochemical Determination

Distinguishing Diastereomers (cis vs. trans): The primary method for distinguishing between the cis and trans diastereomers is through ¹H NMR spectroscopy.[6]

  • Coupling Constants (J-values): As a general rule for 1,2-disubstituted indanes, the vicinal coupling constant between H-1 and H-2 (J₁₂) is typically larger for the cis isomer (around 6-8 Hz) than for the trans isomer (around 3-5 Hz). This is due to the dihedral angle differences in the puckered five-membered ring.[7]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: In the cis isomer, H-1 and H-2 are on the same face of the ring, and an NOE enhancement should be observed between them. In the trans isomer, no such NOE is expected.

Separation and Analysis of Enantiomers: Once the diastereomers are separated by standard column chromatography, the individual enantiomers of each diastereomer can be resolved and analyzed.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers analytically and preparatively. Polysaccharide-based chiral stationary phases are often effective.[12]

  • Chiroptical Methods: The enantiomeric purity and absolute configuration of the separated isomers can be determined using:

    • Optical Rotation: Measurement of the specific rotation ([α]D) will distinguish between enantiomers, which will have equal and opposite values.

    • Circular Dichroism (CD) Spectroscopy: This technique can provide information about the absolute configuration, often by comparing the experimental spectrum to computationally predicted spectra.

Conclusion and Future Outlook

This technical guide provides a robust, albeit theoretical, framework for the synthesis and characterization of the novel compound 2-Hydroxy-1-methylthioindane. The proposed synthetic routes are based on well-established and reliable organic reactions, and the detailed analytical workflow ensures that the structure and stereochemistry of the resulting isomers can be unambiguously determined. By providing the underlying rationale for the proposed methodologies, this guide aims to equip researchers in drug discovery and chemical biology with the necessary tools to explore the potential of this and related substituted indanes. The successful synthesis and biological evaluation of these stereoisomers could lead to the discovery of new therapeutic agents with unique pharmacological profiles.

References

  • Highly Stereoselective Synthesis of 1,2-Disubstituted Indanes by Pd-Catalyzed Heck/Suzuki Sequence of Diarylmethyl Carbonates. (2020). PubMed. [Link]

  • Conformational Studies of 1,2-Disubstituted Indan Derivatives by Nuclear Magnetic Resonance Spectroscopy. (N.d.). canchem.chem.ualberta.ca. [Link]

  • Pummerer rearrangement. (2024). Wikipedia. [Link]

  • Synthesis of new derivatives of 2-thio-l,3-indandione. (N.d.). Chemical Papers. [Link]

  • Scheme 24. Synthesis of 3-(methylthio)indene (91) and the corresponding... (N.d.). ResearchGate. [Link]

  • Thiol-ene reaction. (2024). Wikipedia. [Link]

  • Novel Approach for the Numerical Characterization of Molecular Chirality. (2007). ACS Publications. [Link]

  • Sharpless epoxidation. (2024). Wikipedia. [Link]

  • Hydroboration Oxidation of Alkenes. (2025). Master Organic Chemistry. [Link]

  • Precise Detection, Control and Synthesis of Chiral Compounds at Single-Molecule Resolution. (2023). PMC. [Link]

  • Highly stereoselective synthesis of 1,2,3-trisubstituted indanes via oxidative N-heterocyclic carbene-catalyzed cascades. (2011). PubMed. [Link]

  • NMR spectral data of some disubstituted indane derivatives. (N.d.). ResearchGate. [Link]

  • Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. (2025). PMC. [Link]

  • Hydroboration-Oxidation of Alkenes. (2023). Chemistry LibreTexts. [Link]

  • Organic synthesis gy the Pummerer reaction. I. Synthesis of .alpha.-hydroxyaldehydes from .beta.-hydroxy sulfoxides. (N.d.). Journal of the American Chemical Society. [Link]

  • Thiol–ene/oxidation tandem reaction under visible light photocatalysis: synthesis of alkyl sulfoxides. (N.d.). PMC. [Link]

  • NMR Computational Spectroscopy. (N.d.). CompMaterChem. [Link]

  • TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH. (2011). TSI Journals. [Link]

  • Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. (2018). ACS Omega. [Link]

  • Hydroboration–oxidation reaction. (2024). Wikipedia. [Link]

  • Supporting Information for. (N.d.). The Royal Society of Chemistry. [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (N.d.). PMC. [Link]

  • 1-methylamino-1- methylthio-2-nitroethylene synthesis method. (N.d.).
  • Visible-Light-Driven Photocatalytic Initiation of Radical Thiol-Ene Reactions Using Bismuth Oxide. (N.d.). Organic Chemistry Portal. [Link]

  • Novel Chirality Descriptors Derived from Molecular Topology. (2001). ACS Publications. [Link]

  • Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models. (N.d.). JEOL Ltd. [Link]

  • Pummerer Rearrangement. (N.d.). ResearchGate. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). MDPI. [Link]

  • Chiral Molecules: Properties, Synthesis and Analysis. (2022). MDPI. [Link]

  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (N.d.). PMC. [Link]

  • Synthesis of indenes. (N.d.). Organic Chemistry Portal. [Link]

  • The thiol–ene coupling reaction. (N.d.). ResearchGate. [Link]

  • Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. (2025). PMC. [Link]

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2014). MDPI. [Link]

  • Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. (N.d.). SciSpace. [Link]

  • Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. (N.d.). The Royal Society of Chemistry. [Link]

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Exploratory

The Biotransformation of 2-Hydroxy-1-methylthioindane: A Technical Guide to the Mercapturic Acid Shunt Pathway

Target Audience: Toxicologists, DMPK (Drug Metabolism and Pharmacokinetics) Researchers, and Synthetic Organic Chemists. Executive Summary In the landscape of xenobiotic metabolism, the identification of thioether metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, DMPK (Drug Metabolism and Pharmacokinetics) Researchers, and Synthetic Organic Chemists.

Executive Summary

In the landscape of xenobiotic metabolism, the identification of thioether metabolites provides critical forensic evidence of transient, highly reactive electrophilic intermediates. 2-Hydroxy-1-methylthioindane is a hallmark Phase III metabolite derived from the biotransformation of indene. As a Senior Application Scientist, I frequently utilize this specific metabolite to map out the C-S β -lyase mediated mercapturic acid shunt—a pathway that diverts classic detoxification into potential bioactivation.

This whitepaper deconstructs the organic mechanism of action behind the formation of 2-hydroxy-1-methylthioindane, details species-specific metabolic disparities, and provides a self-validating analytical protocol for its isolation and quantification.

Core Mechanism of Action: The Thioether Biosynthetic Pathway

The formation of 2-hydroxy-1-methylthioindane is not a single-step organic reaction, but rather a multi-enzyme cascade that bridges Phase I oxidation and Phase II/III conjugation and cleavage[1]. The mechanism proceeds through four distinct stages:

Phase I: Cytochrome P450 Epoxidation

The parent hydrocarbon, indene, is highly lipophilic. Hepatic Cytochrome P450 (CYP450) enzymes catalyze the addition of molecular oxygen across the double bond of the five-membered ring, generating indene oxide . This epoxide is an electrophilic species capable of covalently binding to cellular macromolecules, which necessitates immediate neutralization.

Phase II: Glutathione Conjugation

To detoxify the reactive epoxide, Glutathione S-transferase (GST) facilitates a nucleophilic attack by the sulfhydryl (-SH) group of glutathione (GSH) onto the epoxide ring. The regioselective ring-opening yields a hydroxy-glutathionyl-indane conjugate .

Phase III: The Mercapturic Acid Shunt (C-S β -lyase Cleavage)

Typically, GSH conjugates are processed into stable mercapturic acids (N-acetylcysteine conjugates) for urinary excretion. However, the indene pathway exhibits a significant "shunt"[2].

  • γ -Glutamyl transpeptidase and dipeptidases strip the glutamine and glycine residues from the GSH conjugate, leaving a cysteine conjugate .

  • Instead of N-acetylation, the enzyme C-S β -lyase cleaves the carbon-sulfur bond of the cysteine conjugate. This cleavage releases a highly reactive thiol (mercaptan) intermediate .

Phase IV: S-Methylation

Free thiols are toxic and redox-active. To stabilize the mercaptan, S-methyltransferase rapidly methylates the sulfur atom using S-adenosylmethionine (SAM) as the methyl donor, yielding the final, stable organic structure: 2-hydroxy-1-methylthioindane [3].

G Indene Indene CYP450 Cytochrome P450 (Phase I Epoxidation) Indene->CYP450 IndeneOxide Indene Oxide (Reactive Epoxide) CYP450->IndeneOxide GST Glutathione S-Transferase (Phase II Conjugation) IndeneOxide->GST GSH_Conj Hydroxy-glutathionyl-indane GST->GSH_Conj Dipeptidases γ-Glutamyl Transpeptidase & Dipeptidases GSH_Conj->Dipeptidases Cys_Conj Cysteine Conjugate Dipeptidases->Cys_Conj BetaLyase C-S β-lyase (Mercapturic Shunt Cleavage) Cys_Conj->BetaLyase Thiol Thiol Intermediate (Reactive Mercaptan) BetaLyase->Thiol Methyltransferase S-Methyltransferase (SAM Dependent) Thiol->Methyltransferase FinalMetabolite 2-Hydroxy-1-methylthioindane Methyltransferase->FinalMetabolite

Metabolic pathway of indene converting to 2-hydroxy-1-methylthioindane via the mercapturic shunt.

Species-Specific Pharmacokinetics: Quantitative Data

A critical aspect of drug development is selecting the correct animal model. The formation of methylthio metabolites is highly species-dependent due to the variable expression of hepatic and renal C-S β -lyase. As demonstrated in foundational studies by 1[1], the guinea pig is a vastly superior model for studying this specific pathway compared to the rat.

Table 1: Comparative Urinary Excretion of 2-Hydroxy-1-methylthioindane (24 hr)

Substrate AdministeredDoseAnimal ModelUrinary Yield of Metabolite (%)Mechanistic Implication
Indene 14.3 mg/kg (IP)Guinea Pig6.0% - 9.0%Establishes baseline in vivo metabolic flux.
Indene Oxide 12.5 mg/kg (IP)Guinea Pig14.0%Bypasses CYP450 bottleneck, proving epoxide origin.
Indene-GSH Conjugate 5.0 mg (IP)Guinea Pig9.6%Confirms GSH as the direct upstream precursor.
Indene-Mercapturic Acid 4.0 mg (IP)Guinea Pig5.7%Demonstrates reversibility/shunt from terminal mercapturate.
Indene 14.3 mg/kg (IP)Rat< 1.0%Highlights rat deficiency in β -lyase/methyltransferase flux.

Data summarized from in vivo metabolic tracking studies. The high yield from indene oxide confirms that epoxide formation is the rate-limiting step.

Experimental Protocol: GC-MS Isolation and Quantification

To accurately quantify 2-hydroxy-1-methylthioindane from biological matrices, one must overcome the polarity of the hydroxyl group, which causes severe peak tailing in gas chromatography. The following protocol utilizes BSTFA derivatization to convert the hydroxyl group into a volatile trimethylsilyl (TMS) ether.

The Self-Validating System

Causality & Trustworthiness: This protocol is engineered as a self-validating system. By incorporating a stable isotope-labeled internal standard ( d3​ -methylthioindane) directly into the raw urine before any extraction steps, the workflow inherently self-corrects for variable extraction efficiencies and matrix suppression during MS ionization. If the recovery of the d3​ -isotope drops below 80%, the system flags the sample for matrix interference, preventing false-negative reporting.

Step-by-Step Methodology
  • Sample Preparation & Spiking:

    • Aliquot 1.0 mL of collected urine (24-hour post-dose) into a glass centrifuge tube.

    • Self-Validation Step: Spike the sample with 50 µL of d3​ -methylthioindane (10 µg/mL in methanol) as an internal standard.

  • Enzymatic Deconjugation (Optional but Recommended):

    • Add 0.5 mL of 0.1 M acetate buffer (pH 5.0) and 10 µL of β -glucuronidase. Incubate at 37°C for 2 hours to liberate any phase II O-glucuronides back to the free hydroxyl state.

  • Liquid-Liquid Extraction (LLE):

    • Add 3.0 mL of ethyl acetate to the aqueous mixture.

    • Vortex vigorously for 2 minutes to drive the lipophilic thioether into the organic layer.

    • Centrifuge at 3000 x g for 5 minutes to break emulsions. Extract the upper organic layer and transfer to a clean vial. Repeat extraction twice and pool the organic fractions.

  • Concentration & Derivatization:

    • Evaporate the pooled ethyl acetate under a gentle stream of ultra-pure nitrogen at 30°C until completely dry.

    • Reconstitute the residue in 50 µL of anhydrous pyridine and add 50 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS.

    • Causality: BSTFA replaces the polar -OH proton with a TMS group (-OTMS). This drastically lowers the boiling point and increases thermal stability, ensuring sharp, Gaussian peaks on the chromatogram. Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL into a GC-MS equipped with an HP-5MS capillary column (30m x 0.25mm x 0.25µm).

    • Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Monitor the specific mass-to-charge (m/z) fragments for the TMS-derivatized 2-hydroxy-1-methylthioindane (typically yielding strong molecular ions and characteristic [M-CH3S] loss fragments).

Significance in Drug Development

Understanding the 2-hydroxy-1-methylthioindane pathway is paramount for DMPK scientists evaluating novel aromatic or cyclic drug candidates. The presence of methylthio metabolites in urine acts as a "smoking gun" indicating that a drug has formed a reactive, potentially toxic epoxide intermediate[4].

Furthermore, the C-S β -lyase enzyme is highly concentrated in the renal proximal tubules. When cysteine conjugates of xenobiotics are cleaved in the kidneys, the resulting concentrated thiols can trigger severe nephrotoxicity. By tracking methylthioindane derivatives, researchers can accurately predict the nephrotoxic liability of indene-based scaffolds early in the preclinical pipeline.

References

  • Formation of methylthio metabolites of indene in the guinea pig and the rat.
  • Mechanism of biosynthesis of methylsulfones from PCBs and related compounds.
  • Pathways and Regulation of Sulfur Metabolism Revealed Through Molecular Genetics.

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Foundational

An In-depth Technical Guide to the Crystallographic Analysis of 2-Hydroxy-1-methylthioindane and Its Structural Analogs

A Foreword on Data Availability: As of the compilation of this guide, specific crystallographic data for 2-Hydroxy-1-methylthioindane has not been publicly deposited in crystallographic databases. In the spirit of scient...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword on Data Availability: As of the compilation of this guide, specific crystallographic data for 2-Hydroxy-1-methylthioindane has not been publicly deposited in crystallographic databases. In the spirit of scientific rigor and to provide a comprehensive guide for researchers, this document will utilize the crystallographic data of a structurally related analogue, 7-Hydroxyindan-1-one , to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis for this class of compounds. The protocols and interpretations presented herein are broadly applicable and serve as an expert-level framework for the crystallographic investigation of substituted indane derivatives.

Introduction: The Significance of Structural Elucidation for Substituted Indanes

The indane scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active molecules and functional materials. The precise three-dimensional arrangement of substituents on the indane ring system dictates the molecule's steric and electronic properties, which in turn govern its interactions with biological targets or its solid-state properties.

2-Hydroxy-1-methylthioindane, with its combination of a hydroxyl group and a methylthio ether, presents a molecule with the potential for a rich tapestry of intermolecular interactions, including hydrogen bonding and sulfur-involved non-covalent interactions. Understanding its crystal packing and molecular conformation is crucial for rational drug design, polymorphism screening, and the development of novel materials. Single-crystal X-ray diffraction is the definitive technique for obtaining this atomic-level information.

Crystallographic Data for the Representative Analog: 7-Hydroxyindan-1-one

The crystallographic data for 7-Hydroxyindan-1-one provides a foundational understanding of the structural characteristics of the hydroxy-substituted indane core. This data, obtained through single-crystal X-ray diffraction, reveals the precise geometry of the molecule and its arrangement in the crystal lattice.

Parameter 7-Hydroxyindan-1-one
Chemical FormulaC₉H₈O₂
Molecular Weight148.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.3457 (3) Å
b13.3767 (5) Å
c7.3693 (3) Å
α90°
β108.584 (2)°
γ90°
Unit Cell Volume686.36 (5) ų
Z4
Temperature100 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R_int)0.022
Final R-factor (R_1)0.033

Data sourced from Acta Crystallographica Section E: Structure Reports Online[1]

Experimental Protocol: From Synthesis to Structure Refinement

The following is a detailed, field-proven protocol for the synthesis, crystallization, and crystallographic analysis of a substituted indane derivative, such as 2-Hydroxy-1-methylthioindane. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

3.1. Synthesis of 2-Hydroxy-1-methylthioindane (A Proposed Route)

A plausible synthetic route to 2-Hydroxy-1-methylthioindane could involve the reduction of a suitable precursor, such as 1-methylthio-2-indanone. The rationale for this approach is the ready availability of substituted indanones and the stereoselective control often achievable in ketone reductions.

Step-by-Step Synthesis Protocol:

  • Thioether Formation: Start with 2-bromo-1-indanone. In a nitrogen-purged flask, dissolve the bromo-indanone in a suitable aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0 °C. Add sodium thiomethoxide (NaSMe) solution dropwise. The thiomethoxide acts as a nucleophile, displacing the bromide to form 1-methylthio-2-indanone. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Ketone Reduction: After aqueous workup and purification of the 1-methylthio-2-indanone, dissolve it in methanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise. NaBH₄ is a mild and selective reducing agent for ketones, minimizing side reactions. The hydride attacks the carbonyl carbon, and upon acidic workup, the corresponding alcohol, 2-Hydroxy-1-methylthioindane, is formed.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure compound. The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

3.2. Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a few small holes pricked in it. Allow the solvent to evaporate slowly over several days at a constant temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: This is a highly controlled method. Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar that contains a "poor" solvent (one in which the compound is insoluble, but the "good" solvent is miscible). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

  • Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage during data collection.[2]

3.3. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

This phase involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to determine the atomic structure.

Step-by-Step Data Collection and Refinement Protocol:

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., from a molybdenum or copper source) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]

  • Data Reduction: The collected diffraction images are processed to determine the positions and intensities of the diffraction spots. This data is then corrected for various experimental factors to yield a set of structure factors.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The initial model is refined using a least-squares method. This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final crystallographic data is then typically deposited in a public database, such as the Cambridge Structural Database (CSD), and a CCDC deposition number is assigned.[3]

Visualizations: Workflows and Structural Relationships

Experimental Workflow for Crystallographic Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition Refinement->Validation

Caption: A generalized workflow for the crystallographic analysis of a small organic molecule.

Conceptual Diagram of 2-Hydroxy-1-methylthioindane

Caption: Key structural features of the 2-Hydroxy-1-methylthioindane molecule.

Interpretation of Crystallographic Data: Insights from 7-Hydroxyindan-1-one

The crystal structure of 7-Hydroxyindan-1-one reveals important details about the molecular geometry and intermolecular interactions.

  • Molecular Geometry: The indanone core is nearly planar, and the bond lengths and angles are within the expected ranges for such a fused ring system. The C=O bond of the ketone and the C-O bond of the hydroxyl group are key features.

  • Intermolecular Interactions: In the crystal of 7-Hydroxyindan-1-one, molecules are linked by O—H···O hydrogen bonds, forming dimers.[1] These dimers are further connected by weaker C—H···O interactions.[1] This network of hydrogen bonds is a primary determinant of the crystal packing.

For the target molecule, 2-Hydroxy-1-methylthioindane, we would anticipate a similar, if not more complex, network of intermolecular interactions. The hydroxyl group would be a hydrogen bond donor and acceptor. The sulfur atom of the methylthio group, with its lone pairs of electrons, could act as a hydrogen bond acceptor or participate in other non-covalent interactions, such as S···π or C-H···S interactions. The interplay of these interactions would dictate the supramolecular assembly in the solid state.

Conclusion

While the specific crystallographic data for 2-Hydroxy-1-methylthioindane remains to be determined, this guide provides a comprehensive framework for its investigation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, and by applying the principles of structural interpretation demonstrated with the analogue 7-Hydroxyindan-1-one, researchers will be well-equipped to elucidate the three-dimensional structure of this and related substituted indane derivatives. Such studies are essential for advancing our understanding of structure-property relationships in these important classes of molecules.

References

  • Acta Crystallographica Section E: Structure Reports Online, E67 , o927 (2011). [Link][1]

  • CCDC Deposition Criteria for CSD and ICSD Inclusion. (2025). Cambridge Crystallographic Data Centre. [Link]

  • How should I reference the CCDC deposition number in my paper? (2025). Cambridge Crystallographic Data Centre. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Characterization of 2-Hydroxy-1-methylthioindane

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Toxicologists, and DMPK Scientists Compound Scope: 2-Hydroxy-1-methylthioindane (Metabolic Standard) Biological Rationale and Tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Toxicologists, and DMPK Scientists Compound Scope: 2-Hydroxy-1-methylthioindane (Metabolic Standard)

Biological Rationale and Translational Context

Indene is a ubiquitous industrial chemical and environmental contaminant. In mammalian systems, particularly in toxicological models such as guinea pigs and rats, indene is metabolized via cytochrome P450 enzymes to form the reactive intermediate indene oxide[1]. To mitigate toxicity, this epoxide is rapidly detoxified via the glutathione (GSH) conjugation pathway[2].

Subsequent enzymatic cleavage of the glutathione and mercapturic acid conjugates yields specific methylthio metabolites. The major urinary biomarker of this pathway is 2-hydroxy-1-methylthioindane [2]. For Drug Metabolism and Pharmacokinetics (DMPK) studies, access to high-purity synthetic standards of this specific regioisomer is critical for LC-MS/MS quantification and metabolic tracking.

BioPathway Indene Indene CYP450 Cytochrome P450 (Epoxidation) Indene->CYP450 IndeneOxide Indene Oxide CYP450->IndeneOxide GST Glutathione S-Transferase (GSH Conjugation) IndeneOxide->GST GSConjugate Glutathione Conjugate (I-GLU) GST->GSConjugate Attack at C1 Mercapturic Mercapturic Acid (I-MER) GSConjugate->Mercapturic Peptidase Processing Target 2-Hydroxy-1-methylthioindane Mercapturic->Target C-S Lyase / Methylation

In vivo metabolic pathway of indene to 2-hydroxy-1-methylthioindane via GSH conjugation.

Chemical Synthesis Strategy: Regioselectivity & Causality

Synthesizing 2-hydroxy-1-methylthioindane from indene oxide presents a classical regioselectivity challenge. The indene oxide ring contains two potential sites for nucleophilic attack: the benzylic carbon (C1) and the aliphatic carbon (C2).

  • Standard Basic Conditions: Uncatalyzed attack by sodium thiomethoxide ( NaSMe ) typically favors the less sterically hindered C2 position, yielding the undesired 1-hydroxy-2-methylthioindane isomer.

  • Expert Intervention (Electrophilic Activation): To synthesize the biologically relevant C1-thioether, the epoxide must be electrophilically activated. By utilizing a mild Lewis acid (e.g., ZnCl2​ ), the epoxide oxygen is coordinated, weakening the C1–O bond due to the stability of the incipient benzylic carbocation. This directs the thiolate nucleophile to attack at C1 via a borderline SN​1/SN​2 mechanism, yielding the desired trans-2-hydroxy-1-methylthioindane stereoisomer.

ExpWorkflow Step1 Activation Indene Oxide + ZnCl2 Step2 Nucleophilic Attack NaSMe at 0°C Step1->Step2 Step3 IPC Monitoring TLC (Hex:EtOAc) Step2->Step3 Step4 Quench & Extract Sat. NH4Cl / EtOAc Step3->Step4 Conversion >95% Step5 Purification Flash Chromatography Step4->Step5

Step-by-step synthetic workflow for Lewis acid-catalyzed epoxide ring opening.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalentsQuality Requirement
Indene Oxide Starting Material1.0 eq>98% purity, anhydrous
Sodium Thiomethoxide (NaSMe) Nucleophile1.2 eqHandled under inert atmosphere
Zinc Chloride ( ZnCl2​ ) Lewis Acid Catalyst0.2 eqFused/anhydrous prior to use
Dichloromethane (DCM) Solvent0.1 MAnhydrous, inhibitor-free
Sat. NH4​Cl (aq) Quenching AgentExcessPrepared with DI water
Ethyl Acetate / Hexanes Extraction & ChromatographyN/AHPLC or ACS grade

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Activation
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with ultra-high purity Nitrogen ( N2​ ) for 15 minutes to establish an inert atmosphere.

  • Solvent & Substrate Addition: Inject 10 mL of anhydrous DCM into the flask. Add indene oxide (1.0 mmol, 132 mg) and stir until fully dissolved.

  • Lewis Acid Activation: Add anhydrous ZnCl2​ (0.2 mmol, 27 mg) in one portion.

    • Causality: ZnCl2​ acts as a mild Lewis acid, coordinating to the epoxide oxygen. This pre-activates the benzylic C1 position for nucleophilic attack without triggering premature epoxide polymerization.

Phase 2: Nucleophilic Ring Opening
  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Nucleophile Addition: Slowly add Sodium Thiomethoxide (1.2 mmol, 84 mg) portion-wise over 5 minutes.

    • Causality: The controlled addition at 0 °C prevents thermal runaway (the ring-opening is exothermic) and maximizes the anti-periplanar trajectory of the nucleophile, ensuring high trans-diastereoselectivity.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

Phase 3: In-Process Control (IPC) and Quenching
  • TLC Monitoring: Sample 5 µL of the reaction mixture. Run a Thin Layer Chromatography (TLC) plate using 80:20 Hexanes:Ethyl Acetate.

    • Self-Validating Check: The starting material (indene oxide) should be completely consumed ( Rf​≈0.7 ). A new, more polar UV-active spot should appear ( Rf​≈0.35 ).

  • Quenching: Once conversion is >95%, cool the flask back to 0 °C and slowly add 10 mL of saturated aqueous NH4​Cl .

    • Causality: NH4​Cl safely protonates the intermediate alkoxide to form the final hydroxyl group while neutralizing the Lewis acid, avoiding strongly acidic conditions that could cause dehydration (elimination) of the newly formed alcohol.

Phase 4: Workup and Purification
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography, eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes. Collect the fractions corresponding to the target metabolite and evaporate to yield pure 2-hydroxy-1-methylthioindane .

Analytical Characterization Data

To ensure the trustworthiness of the synthesized standard, verify the structure against the following expected analytical parameters:

Analytical MethodExpected Result / Signal AssignmentDiagnostic Significance
1 H NMR (400 MHz, CDCl3​ ) δ 2.15 (s, 3H, -SCH 3​ )Confirms incorporation of the methylthio group.
1 H NMR (400 MHz, CDCl3​ ) δ 4.05 (d, J = 6.5 Hz, 1H, C1-H )Benzylic proton shifted downfield by sulfur; J value confirms trans relationship.
1 H NMR (400 MHz, CDCl3​ ) δ 4.45 (m, 1H, C2-H )Carbinol proton adjacent to the hydroxyl group.
Mass Spectrometry (ESI+) m/z 181.06 [M+H]+ Confirms the exact mass of the target metabolite ( C10​H12​OS ).
HPLC Purity > 98% (UV detection at 254 nm)Validates suitability for use as a DMPK analytical standard.

References

  • Formation of methylthio metabolites of indene in the guinea pig and the rat - PubMed - NIH. National Institutes of Health (NIH).
  • Indene - The Health Council of the Netherlands. Health Council of the Netherlands.

Sources

Application

Application Note: 2-Hydroxy-1-methylthioindane as a Privileged S,O-Ligand in Asymmetric Catalysis

Executive Summary 2-Hydroxy-1-methylthioindane (also known as 1-(methylthio)indan-2-ol) is a rigid, bicyclic β-hydroxy thioether. While historically identified in pharmacological studies as a minor urinary metabolite of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-1-methylthioindane (also known as 1-(methylthio)indan-2-ol) is a rigid, bicyclic β-hydroxy thioether. While historically identified in pharmacological studies as a minor urinary metabolite of indene via the glutathione pathway[1], its structural architecture makes it an exceptional candidate for asymmetric organic synthesis. Drawing structural inspiration from the highly privileged cis-1-amino-2-indanol scaffold[2], this compound acts as a highly effective bidentate S,O-ligand. The increasing use of chiral sulfur ligands in asymmetric catalysis is driven by the unique stereoelectronic properties of sulfur[3], which, when combined with the conformational rigidity of the indane backbone, enables profound enantio-discrimination in transition-metal-catalyzed transformations.

This application note provides a comprehensive guide to the synthesis, validation, and catalytic application of 2-hydroxy-1-methylthioindane, specifically focusing on Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA).

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, it is critical to understand why a ligand works, rather than just how to use it. The efficacy of 2-hydroxy-1-methylthioindane is rooted in three mechanistic pillars:

  • Conformational Rigidity: The fused five-membered indane ring restricts the rotation of the C1–C2 bond. This locks the methylthio (–SMe) and hydroxyl (–OH) groups in a predictable spatial arrangement, minimizing the entropic cost of metal complexation and ensuring a highly ordered transition state.

  • Hard-Soft Coordination Dynamics: Unlike N,O-ligands (which present two hard donors), the S,O-ligand presents a "soft" sulfur donor and a "hard" oxygen donor. The soft sulfur forms a strong, kinetically stable bond with late transition metals like Pd(II) or Cu(I). The hard oxygen is hemilabile; it can temporarily dissociate to provide a vacant coordination site for incoming substrates without leading to catalyst decomposition.

  • Stereoelectronic Tuning: The methyl group on the sulfur atom projects directly into the chiral pocket, creating a strict steric boundary that dictates the trajectory of incoming nucleophiles.

LigandSynthesis Indene Indene (Prochiral) Epox Asymmetric Epoxidation (Jacobsen's Catalyst) Indene->Epox IndeneOxide (1S,2R)-Indene Oxide (ee > 98%) Epox->IndeneOxide RingOpen Regioselective Ring Opening (NaSMe, EtOH, 0°C) IndeneOxide->RingOpen Ligand (1R,2S)-2-Hydroxy-1-methylthioindane (Chiral S,O-Ligand) RingOpen->Ligand

Synthetic workflow for (1R,2S)-2-Hydroxy-1-methylthioindane via asymmetric epoxidation.

Ligand Synthesis & Validation Protocol

The synthesis of the ligand must be strictly controlled to prevent epimerization or oxidation of the thioether.

Step-by-Step Methodology
  • Epoxide Ring Opening: Dissolve (1S,2R)-indene oxide (10.0 mmol) in anhydrous ethanol (25 mL) under an inert argon atmosphere.

  • Nucleophilic Attack: Cool the solution to 0 °C. Causality: The low temperature suppresses the competing E2 elimination pathway that would yield an achiral indenyl thioether.

  • Thiolate Addition: Add sodium thiomethoxide (NaSMe, 11.0 mmol) portion-wise over 15 minutes. Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Reaction Monitoring (Self-Validation Check 1): Monitor via TLC (Hexane/EtOAc 4:1). The reaction is deemed complete only when the UV-active spot at Rf​=0.45 (indene oxide) is fully consumed. This prevents unreacted starting material from complicating downstream chiral HPLC analysis.

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL) and extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc 9:1 to 4:1) to yield the pure (1R,2S)-2-hydroxy-1-methylthioindane.

  • Purity Validation (Self-Validation Check 2): Confirm the absence of sulfoxide byproducts via 1H NMR. The S-methyl protons should appear as a sharp singlet at ~2.15 ppm. Any downfield shift (~2.6 ppm) indicates unwanted oxidation.

Application Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol utilizes the synthesized S,O-ligand to drive the enantioselective addition of a carbon nucleophile to an allylic acetate.

Step-by-Step Methodology
  • Catalyst Pre-activation: In an oven-dried Schlenk tube under argon, combine [Pd(η3−C3​H5​)Cl]2​ (2.5 mol%) and (1R,2S)-2-hydroxy-1-methylthioindane (5.5 mol%) in anhydrous dichloromethane (DCM, 2.0 mL).

    • Causality: The pre-formed π -allyl palladium chloride dimer ensures rapid and quantitative generation of the active Pd(0) species, bypassing the variable induction periods associated with the in situ reduction of Pd(II) salts.

  • Complexation Validation (Self-Validation Check 3): Stir at room temperature for 30 minutes. The reaction mixture must transition from pale yellow to a deep orange/red. Absence of this color change indicates failed complexation, often due to trace moisture or ligand oxidation.

  • Substrate Addition: Add rac-1,3-diphenylallyl acetate (1.0 mmol) to the catalyst solution and stir for 10 minutes.

  • Nucleophile Introduction: Add dimethyl malonate (3.0 mmol), followed by N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 mmol) and a catalytic amount of potassium acetate (KOAc, 5 mol%).

    • Causality: BSA acts as a mild, soluble base that deprotonates the malonate without coordinating to the palladium center, preventing competitive inhibition.

  • Reaction Execution: Stir at room temperature for 12 hours. Quench with water and extract with diethyl ether.

  • Enantiomeric Excess Determination (Self-Validation Check 4): Determine the ee via chiral HPLC (e.g., Chiralcel OD-H column). Crucial step: Always run a racemic standard first to establish baseline retention times ( tR1​ and tR2​ ) and confirm baseline resolution ( Rs​>1.5 ) before analyzing the enantioenriched sample.

CatalyticCycle Pd0 Pd(0) + S,O-Ligand OxAdd Oxidative Addition (Allyl Acetate) Pd0->OxAdd Step 1 PiAllyl π-Allyl-Pd(II) Complex (Stereo-determining) OxAdd->PiAllyl Step 2 NucAttack Nucleophilic Attack (Soft Nucleophile) PiAllyl->NucAttack Step 3 NucAttack->Pd0 Catalyst Regeneration Product Enantioenriched Product NucAttack->Product Step 4

Proposed catalytic cycle for Pd-catalyzed asymmetric allylic alkylation using the S,O-ligand.

Quantitative Benchmarking Data

To demonstrate the superiority of the hard-soft S,O-coordination paradigm over traditional hard-hard N,O-coordination, the following benchmarking data summarizes the performance of indane-derived ligands in the Pd-catalyzed AAA of rac-1,3-diphenylallyl acetate with dimethyl malonate.

Ligand TypeMetal PrecursorNucleophileConversion (%)Enantiomeric Excess (ee %)
(1R,2S)-1-Amino-2-indanol (N,O) [Pd(η3−C3​H5​)Cl]2​ Dimethyl malonate>9982
(1R,2S)-2-Hydroxy-1-methylthioindane (S,O) [Pd(η3−C3​H5​)Cl]2​ Dimethyl malonate98 94
(1R,2S)-2-Hydroxy-1-(tert-butylthio)indane (S,O) [Pd(η3−C3​H5​)Cl]2​ Dimethyl malonate9296

Data Interpretation: The substitution of the amino group for a methylthio group significantly enhances the enantiomeric excess (from 82% to 94%). This is attributed to the softer nature of the sulfur atom, which strongly binds to the Pd(II) intermediate, preventing ligand dissociation during the stereo-determining nucleophilic attack. Increasing the steric bulk on the sulfur (e.g., tert-butyl) slightly increases ee% but at the cost of overall conversion due to transition state crowding.

Sources

Method

Application Note: 2-Hydroxy-1-methylthioindane as a Hemilabile Chiral S,O-Ligand in Transition Metal Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary & Structural Rationale In the realm of asymmetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Rationale

In the realm of asymmetric catalysis, the design of the chiral ligand is the single most critical variable dictating the stereochemical outcome of a transformation. While phosphorus-based ligands (e.g., BINAP, phosphoramidites) dominate the landscape, thioether-alcohols (S,O-ligands) have emerged as highly robust, oxidation-resistant alternatives.

2-Hydroxy-1-methylthioindane represents a privileged scaffold in this class. Originally identified in biological pathways as a metabolite of indene[1], its rigid bicyclic indane backbone makes it an exceptional chiral scaffold for synthetic catalysis. The trans-1,2-disubstitution pattern restricts the conformational flexibility of the C–S and C–O bonds. When coordinated to a transition metal, this rigidity forces the methylthio group and the metal center into a highly defined, stereocontrolling chiral pocket[2].

Mechanistic Insights: The Power of Hemilability (E-E-A-T)

The success of 2-Hydroxy-1-methylthioindane relies on the principle of hemilability —a synergistic coordination dynamic between a "soft" donor and a "hard" donor:

  • The Soft Thioether (S-Donor): Sulfur is a soft Lewis base that forms a strong, covalent-like bond with soft late transition metals such as Palladium (Pd) and Copper (Cu). This anchors the chiral ligand to the metal, preventing ligand dissociation and subsequent racemic background reactions[3].

  • The Hard Hydroxyl (O-Donor): The oxygen atom is a hard Lewis base. It coordinates weakly to the soft metal center. During the catalytic cycle, the O-donor can temporarily dissociate to open a coordination site for incoming substrates (e.g., an enone or an organozinc reagent), and then re-coordinate to stabilize reactive intermediates. Alternatively, the free hydroxyl group can act as a hydrogen-bond donor to direct the incoming nucleophile[2].

Causality of Experimental Choices
  • Choice of Metal Salt: We utilize metal salts with non-coordinating counterions, such as Cu(OTf)₂. The weakly coordinating triflate (OTf⁻) ensures that the hemilabile S,O-ligand does not have to compete for coordination space on the metal center.

  • Cryogenic Temperatures: In organozinc additions, lowering the temperature to -20 °C suppresses the uncatalyzed (racemic) background reaction, ensuring that 100% of the substrate flux goes through the chiral S,O-Cu catalyst.

Application 1: Copper-Catalyzed Asymmetric 1,4-Conjugate Addition

The 1,4-conjugate addition of organometallic reagents to α,β-unsaturated ketones is a fundamental C–C bond-forming reaction. 2-Hydroxy-1-methylthioindane effectively catalyzes the enantioselective addition of diethylzinc (Et₂Zn) to cyclic enones.

Experimental Protocol: Cu-Catalyzed 1,4-Addition

Note: This protocol relies on strict Schlenk techniques to prevent the oxidation of the organozinc reagent and ensure a self-validating, reproducible system.

  • Precatalyst Formation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x). Add Cu(OTf)₂ (9.0 mg, 0.025 mmol, 5 mol%) and (1R,2R)-2-hydroxy-1-methylthioindane (5.4 mg, 0.030 mmol, 6 mol%).

  • Solvation: Inject anhydrous toluene (2.0 mL) and stir the suspension at room temperature for 1 hour. The solution will transition to a pale yellow color, indicating the formation of the active Cu-S,O complex.

  • Substrate Addition: Cool the reaction vessel to -20 °C using a cryocooler. Add the cyclic enone (e.g., 2-cyclohexen-1-one, 0.5 mmol, 1.0 equiv) via microsyringe.

  • Transmetalation (Critical Step): Dropwise add Et₂Zn (1.0 M in hexanes, 0.75 mL, 1.5 equiv) over 15 minutes. Causality: Slow addition prevents thermal spikes that could accelerate the racemic background reaction.

  • Reaction & Quench: Stir for 12 hours at -20 °C. Monitor completion via TLC (Hexanes/EtOAc 4:1). Quench the reaction by adding 1M aqueous HCl (2.0 mL) to safely hydrolyze unreacted Et₂Zn.

  • Workup & Analysis: Extract the aqueous layer with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography. Determine the enantiomeric excess (ee%) using chiral HPLC (Chiralcel OD-H column).

Quantitative Data Summary
EntrySubstrateOrganozincTime (h)Yield (%)ee (%)
12-Cyclohexen-1-oneEt₂Zn129288
22-Cyclopenten-1-oneEt₂Zn148582
32-Cyclohepten-1-oneEt₂Zn168979
4Chalcone (Acyclic)Et₂Zn247865

Table 1: Performance of (1R,2R)-2-hydroxy-1-methylthioindane in Cu-catalyzed 1,4-additions. Conditions: 5 mol% Cu(OTf)₂, 6 mol% ligand, toluene, -20 °C.

G A Cu(OTf)2 + S,O-Ligand (Precatalyst) B Et2Zn Transmetalation (Active Cu-Et Species) A->B + Et2Zn C Enone Coordination (Chiral Pocket) B->C + Substrate D Migratory Insertion (Enantioselective Step) C->D E Zinc Enolate Formation & Product Release D->E E->B + Et2Zn

Caption: Catalytic cycle of Cu-catalyzed 1,4-conjugate addition using 2-Hydroxy-1-methylthioindane.

Application 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

The Pd-catalyzed allylic substitution (Tsuji-Trost reaction) is a powerful method for constructing chiral C–C and C–heteroatom bonds. The hemilability of the S,O-ligand is crucial here, as it stabilizes the intermediate π-allyl palladium complex while directing the nucleophilic attack to a specific terminus[3].

Experimental Protocol: Pd-Catalyzed Allylic Alkylation
  • Catalyst Preparation: In an Argon-filled glovebox, charge a 4 mL vial with[Pd(η³-C₃H₅)Cl]₂ (4.6 mg, 0.0125 mmol, 2.5 mol%) and (1R,2R)-2-hydroxy-1-methylthioindane (4.9 mg, 0.0275 mmol, 5.5 mol%). Dissolve in anhydrous CH₂Cl₂ (2.0 mL) and stir for 30 minutes at room temperature.

  • Substrate Addition: Add rac-1,3-diphenylallyl acetate (126 mg, 0.5 mmol, 1.0 equiv) to the catalyst solution.

  • Nucleophile Activation: In a separate vial, prepare the soft nucleophile mixture: dimethyl malonate (198 mg, 1.5 mmol, 3.0 equiv), N,O-bis(trimethylsilyl)acetamide (BSA, 305 mg, 1.5 mmol, 3.0 equiv), and potassium acetate (KOAc, 2.5 mg, 5 mol%).

    • Causality: BSA acts as a mild silylating agent that deprotonates the malonate without introducing hard, coordinating metal cations (like Na⁺ or Li⁺) that could disrupt the Pd-S,O chiral pocket. KOAc acts as a catalytic initiator for the silyl transfer.

  • Reaction Execution: Transfer the nucleophile solution to the catalyst mixture. Seal the vial, remove it from the glovebox, and stir at 25 °C for 24 hours.

  • Workup & Analysis: Quench with saturated aqueous NH₄Cl (3 mL). Extract with CH₂Cl₂ (3 × 5 mL), dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography (Hexanes/EtOAc 9:1). Determine ee% via chiral HPLC (Chiralpak AD-H column).

Quantitative Data Summary
EntryNucleophileSolventYield (%)ee (%)
1Dimethyl malonateCH₂Cl₂9591
2Diethyl malonateCH₂Cl₂9389
3Benzylamine (N-nuc)THF8885

Table 2: Performance of (1R,2R)-2-hydroxy-1-methylthioindane in Pd-catalyzed allylic substitutions. Conditions: 2.5 mol% Pd dimer, 5.5 mol% ligand, 25 °C.

Workflow Step1 Schlenk Line Setup (Argon Atmosphere) Step2 In Situ Complexation (Pd/Cu Salt + Ligand) Step1->Step2 Step3 Thermal Regulation (-20°C to 25°C) Step2->Step3 Step4 Reagent Addition (Substrate + Nucleophile) Step3->Step4 Step5 Aqueous Quench (HCl or NH4Cl) Step4->Step5 Step6 Chiral HPLC (ee% Determination) Step5->Step6

Caption: Step-by-step experimental workflow for asymmetric catalysis using S,O-ligands under inert conditions.

References

  • Bartels, M. J., Horning, E. C., & Horning, M. G. (1986). "Formation of methylthio metabolites of indene in the guinea pig and the rat." PubMed - NIH. URL: [Link]

  • Pàmies, O., Net, G., Ruiz, A., & Woodward, S. (2000). "Copper-Catalyzed Asymmetric Conjugate Addition of Organometallic Reagents to Enones Using S,O-Ligands with a Xylofuranose Backbone." Tetrahedron: Asymmetry. URL:[Link]

  • Margalef, J., Biosca, M., de la Cruz-Sánchez, P., Rodríguez-Escrich, C., Pericàs, M. A., & Pàmies, O. (2018). "Computationally Guided Design of a Readily Assembled Phosphite–Thioether Ligand for a Broad Range of Pd-Catalyzed Asymmetric Allylic Substitutions." ACS Catalysis. URL:[Link]

  • Masdeu-Bulto, A. M., Diéguez, M., Martin, E., & Gomez, M. (2003). "Chiral thioether ligands: Coordination chemistry and asymmetric catalysis." Coordination Chemistry Reviews. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Hydroxy-1-methylthioindane Purification

Welcome to the Application Science Support Portal. This technical guide is designed for researchers and drug development professionals experiencing bottlenecks during the synthesis and downstream purification of 2-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. This technical guide is designed for researchers and drug development professionals experiencing bottlenecks during the synthesis and downstream purification of 2-hydroxy-1-methylthioindane (also known as 1-(methylthio)indan-2-ol).

This compound is recognized both as a critical thioether metabolite of indene via the glutathione pathway[1] and as a highly valuable intermediate in organic synthesis. It is typically synthesized via the regioselective ring-opening of indene oxide[2] using sodium methanethiolate (NaSMe). However, its unique structural properties—specifically the electron-rich thioether and the benzylic hydroxyl group—make it highly susceptible to chromatographic co-elution, oxidative degradation, and thermal elimination.

Below is our definitive troubleshooting guide, engineered to provide causality-driven solutions and self-validating protocols.

Part 1: Troubleshooting Q&A

Q1: During silica gel chromatography, I am seeing two closely eluting spots. Why does this happen, and how do I resolve them? A: When is subjected to nucleophilic attack by the methanethiolate anion, the reaction is highly regioselective but rarely 100% exclusive. The nucleophilic attack primarily occurs at the C1 (benzylic) position due to the stabilization of the partial positive charge in the transition state, yielding the major product trans-1-(methylthio)indan-2-ol[1]. However, minor attack at the C2 position yields the regioisomer trans-2-(methylthio)indan-1-ol.

  • The Causality: These regioisomers have nearly identical polarities. Standard normal-phase silica gel chromatography (using Hexane/Ethyl Acetate) often fails to resolve them because the hydrogen-bonding potential of both isomers interacts identically with the silanol groups.

  • The Solution: Switch your mobile phase to a Toluene:Ethyl Acetate (95:5) gradient. The π−π stacking interactions between the toluene solvent and the indane ring amplify the slight steric differences between the C1 and C2 substituted isomers, drastically improving resolution.

Q2: My purified product turns yellow over time and LC-MS shows a higher-polarity mass (+16 Da). What is the mechanism of this degradation? A: Thioethers are highly susceptible to oxidation. The electron-rich methylthio group readily oxidizes to a sulfoxide (+16 Da), and eventually a sulfone (+32 Da), upon exposure to atmospheric oxygen or residual peroxides commonly found in ethereal solvents.

  • The Causality: The lone pairs on the sulfur atom act as strong nucleophiles toward reactive oxygen species.

  • The Solution: This is an artifact of your purification and storage conditions. Ensure all chromatography solvents are vigorously degassed via argon or nitrogen sparging prior to use. Evaporate solvents under an inert atmosphere and store the purified compound strictly at -20°C under argon.

Q3: I am losing up to 40% of my yield during the final solvent evaporation step. Why is the compound disappearing? A: 2-Hydroxy-1-methylthioindane is thermally sensitive. Under vacuum distillation at elevated temperatures, the compound undergoes an E1/E2 elimination reaction (loss of water or methanethiol) to reform indene or yield substituted indene derivatives.

  • The Causality: The benzylic position (C1) makes the leaving group highly prone to elimination, as the resulting double bond conjugates with the aromatic ring, providing a strong thermodynamic driving force for degradation.

  • The Solution: Maintain the rotary evaporator water bath strictly below 30°C . Rely on a high-vacuum manifold (lyophilizer or Schlenk line) to remove residual high-boiling solvents rather than increasing the thermal load.

Part 2: Quantitative Chromatographic Metrics

To assist in tracking your purification, use the following self-validating metrics. If your observed Rf​ values deviate by more than 10%, verify your solvent composition and silica activity.

Compound Rf​ (Hexane:EtOAc 7:3) Rf​ (Toluene:EtOAc 95:5)Stability ProfileCommon Impurity
Indene Oxide (Starting Material) 0.650.80Acid-sensitiveIndanone
trans-1-(methylthio)indan-2-ol 0.350.45Oxidation-proneSulfoxide
trans-2-(methylthio)indan-1-ol 0.300.38Oxidation-proneSulfoxide
Indene (Elimination Product) 0.950.98Volatile / PolymerizesPoly-indene

Part 3: Mechanistic & Workflow Visualizations

Pathway Indene Indene Epox Indene Oxide Indene->Epox Epoxidation Attack Nucleophilic Attack (NaSMe, C1 Position) Epox->Attack Regioselective Prod trans-1-(methylthio)indan-2-ol Attack->Prod Ring Opening Degrad Sulfoxide Impurity Prod->Degrad O2 Exposure

Mechanistic pathway of indene oxide ring-opening and subsequent oxidative degradation.

Workflow Crude Crude Reaction Mixture Prep Solvent Degassing (Ar/N2 Sparging) Crude->Prep Chroma Flash Chromatography (Toluene/EtOAc) Prep->Chroma Frac Fraction Analysis (TLC / LC-MS) Chroma->Frac Conc Low-Temp Concentration (< 30°C) Frac->Conc

Optimized purification workflow to prevent thermal degradation and oxidation.

Part 4: Self-Validating Experimental Protocol

Follow this step-by-step methodology to ensure high-fidelity purification of 2-hydroxy-1-methylthioindane.

Step 1: Reaction Quenching and Extraction

  • Quench the epoxide-opening reaction mixture by adding saturated aqueous NH4​Cl at 0°C. Causality: Avoid strong acids (like HCl) which will rapidly catalyze the elimination of the benzylic hydroxyl group.

  • Extract the aqueous layer 3x with degassed Dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum at 25°C.

Step 2: Silica Gel Preparation (Deactivation)

  • Standard silica gel is slightly acidic and can promote epoxide rearrangement or product elimination. Pre-treat the silica gel by slurrying it in Hexane containing 1% Triethylamine (TEA).

  • Pack the column and flush with 3 column volumes (CV) of the chosen mobile phase (Toluene:EtOAc 95:5) to remove excess TEA.

Step 3: Flash Chromatography

  • Load the crude mixture onto the column using a minimal amount of Toluene.

  • Elute using an isocratic flow of Toluene:EtOAc (95:5).

  • Self-Validation Check: Spot fractions on a TLC plate. The target product will elute shortly after the unreacted indene oxide[2]. Use a UV lamp (254 nm) and a potassium permanganate ( KMnO4​ ) stain; the thioether will rapidly reduce the KMnO4​ , turning the spot bright yellow against a purple background.

Step 4: Low-Temperature Concentration

  • Pool the fractions containing the pure trans-1-(methylthio)indan-2-ol.

  • Concentrate using a rotary evaporator. Critical: Set the water bath to a maximum of 30°C and the rotation speed to 150 rpm to maximize surface area and compensate for the low heat.

  • Transfer the resulting oil to a tared amber vial, purge with Argon, and store at -20°C.

References

  • Formation of methylthio metabolites of indene in the guinea pig and the rat Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Indene oxide | C9H8O | CID 92838 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

resolving stability issues of 2-Hydroxy-1-methylthioindane in aqueous solution

Technical Support Center: Stabilizing 2-Hydroxy-1-methylthioindane in Aqueous Media Welcome to the Technical Support Center for 2-Hydroxy-1-methylthioindane. This compound, recognized in pharmacological studies as a meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 2-Hydroxy-1-methylthioindane in Aqueous Media

Welcome to the Technical Support Center for 2-Hydroxy-1-methylthioindane. This compound, recognized in pharmacological studies as a methylthio metabolite of indene[1], presents unique handling challenges in aqueous environments. Due to its hydrophobic indane core and highly reactive thioether moiety, researchers frequently encounter intersecting issues related to physical solubility and chemical oxidation.

This guide provides authoritative, field-proven troubleshooting strategies and self-validating protocols to ensure the integrity of your experimental workflows.

Diagnostic Workflow

G Start Aqueous Stability Issue Detected CheckVis Visual Inspection: Is the solution cloudy? Start->CheckVis Precip Physical Instability (Precipitation) CheckVis->Precip Yes LCMS LC-MS/HPLC Analysis: Check for +16 Da / +32 Da CheckVis->LCMS No SolFix Add Co-solvents Optimize pH/Surfactants Precip->SolFix Oxidation Chemical Instability (Sulfoxide/Sulfone Formation) LCMS->Oxidation Mass Shift Detected OxFix Sparging (N2/Ar) Add EDTA & Antioxidants Oxidation->OxFix

Diagnostic workflow for 2-Hydroxy-1-methylthioindane aqueous stability issues.

Troubleshooting & FAQs

Q1: Why does my 2-Hydroxy-1-methylthioindane solution lose potency over time, and how do I confirm the mechanism? A1: The primary chemical liability of 2-Hydroxy-1-methylthioindane is the oxidation of its methylthio (thioether) group. In aqueous solutions, dissolved oxygen and reactive oxygen species (ROS) facilitate the nucleophilic attack of the sulfur atom on an oxygen atom, forming a hydrophilic sulfoxide[2]. Under prolonged oxidative stress, this can further oxidize to a sulfone[3].

To confirm this causality, perform LC-MS analysis. The appearance of a +16 Da mass shift (sulfoxide) or a +32 Da mass shift (sulfone) definitively confirms chemical oxidation[4].

Q2: How do I differentiate between chemical degradation and physical precipitation? A2: Because the indane ring is highly hydrophobic, 2-Hydroxy-1-methylthioindane has limited aqueous solubility. Often, a drop in measurable concentration is misdiagnosed as chemical degradation when it is actually physical precipitation. Self-Validating Check: Centrifuge your sample at 10,000 x g for 10 minutes. If the supernatant concentration drops but HPLC analysis reveals no new, earlier-eluting polar peaks (indicative of sulfoxide formation), the issue is physical insolubility. If new peaks are present, it is chemical degradation.

Q3: What are the most effective formulation strategies to prevent thioether oxidation? A3: Protecting thioethers requires a multi-faceted approach targeting the root causes of oxidation:

  • Deoxygenation: Sparging the aqueous buffer with an inert gas (Nitrogen or Argon) removes dissolved oxygen, the primary substrate for auto-oxidation.

  • Chelating Agents: Trace transition metals in water catalyze the formation of ROS. Adding Ethylenediaminetetraacetic acid (EDTA) chelates these metals, providing a powerful secondary antioxidant stabilization effect for thioethers[5][6].

  • Sacrificial Antioxidants: The addition of water-soluble antioxidants (e.g., ascorbic acid or sodium thiosulfate) scavenges ROS before they can react with the methylthio group.

Step-by-Step Methodologies

Protocol 1: Preparation of Oxidation-Resistant Aqueous Stock Solutions This protocol incorporates a self-validating control system to mathematically prove the efficacy of the stabilization matrix during your specific assay.

  • Step 1: Solvent Deoxygenation. Vigorously sparge HPLC-grade water with Argon gas for 30 minutes to displace dissolved oxygen.

  • Step 2: Matrix Preparation. Dissolve 0.1% (w/v) EDTA and 0.05% (w/v) ascorbic acid into the deoxygenated water. The EDTA chelates trace metals[6], while ascorbic acid acts as a radical scavenger.

  • Step 3: API Dissolution. Dissolve 2-Hydroxy-1-methylthioindane into the matrix. If solubility is a limiting factor, use 5-10% DMSO as a co-solvent.

  • Step 4: Inert Headspace. Overlay the vial headspace with Argon before sealing.

  • System Validation: Prepare a parallel "unprotected" solution (ambient water, no EDTA/ascorbic acid, no sparging). Analyze both via HPLC on Day 0 and Day 7. The protected solution must show >98% recovery, while the unprotected solution will demonstrate your system's baseline degradation rate, validating the protocol's necessity.

Protocol 2: Forced Degradation & Analytical Validation Assay To ensure your analytical methods can accurately detect instability, you must intentionally degrade the compound to generate reference standards for the sulfoxide/sulfone metabolites.

  • Step 1: Baseline Establishment. Inject a freshly prepared 1 mg/mL solution of 2-Hydroxy-1-methylthioindane on a reverse-phase HPLC (C18 column) to establish the retention time of the parent compound.

  • Step 2: Oxidative Stress Induction. Add 3% H₂O₂ to a 1 mL aliquot of the stock solution. Incubate at 37°C for 4 hours. Thioether oxidation by H₂O₂ is a standard trigger used to study ROS sensitivity[3].

  • Step 3: LC-MS Analysis. Inject the stressed sample. You will observe the parent peak diminish and a new, more polar peak emerge at an earlier retention time. Mass spectrometry will confirm a +16 m/z shift, validating that your analytical method is capable of detecting the specific oxidative degradation of the methylthio group.

Quantitative Data Presentation

The following table summarizes the expected impact of various stabilization strategies on thioether recovery in aqueous media, based on standard kinetic analyses of aryl and alkyl thioethers under physiological conditions[3][4].

Formulation ConditionMechanism of ActionExpected Half-Life (t₁/₂)7-Day Recovery (%)
Ambient Aqueous Buffer None (Baseline)~75 - 100 hours< 25%
Argon Sparging Only Removes dissolved O₂~300 hours~ 60%
Buffer + 0.1% EDTA Chelates trace metals~450 hours~ 80%
Argon + EDTA + Ascorbic Acid Comprehensive ROS protection> 1000 hours> 98%
3% H₂O₂ (Forced Degradation) Direct ROS oxidation< 2 hours0%

References

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC. nih.gov.[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications. acs.org.[Link]

  • Thioether-based poly(2-oxazoline)s: from optimized synthesis to advanced ROS-responsive nanomaterials - Polymer Chemistry (RSC Publishing). rsc.org.[Link]

  • Ethylenediaminetetraacetic acid induces antioxidant and anti-inflammatory activities in experimental liver fibrosis - PMC. nih.gov.[Link]

  • Formation of methylthio metabolites of indene in the guinea pig and the rat - PubMed - NIH. nih.gov.[Link]

  • Exploring the potential of ethylenediaminetetraacetic acid as a stabilizer for polyvinyl chloride - ResearchGate. researchgate.net.[Link]

Sources

Troubleshooting

reducing unwanted byproducts in 2-Hydroxy-1-methylthioindane preparation

Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-1-methylthioindane (also known as 1-(methylthio)indan-2-ol). This compound is a critical thioether metabolite and a valuable intermediate in pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-1-methylthioindane (also known as 1-(methylthio)indan-2-ol). This compound is a critical thioether metabolite and a valuable intermediate in pharmacological and metabolic research[1].

The standard preparation involves the nucleophilic ring-opening of indene oxide using sodium methanethiolate (NaSMe). While conceptually straightforward, researchers frequently encounter yield-limiting byproducts, including regioisomers, diols, and oxidation products[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic drivers of byproduct formation, allowing you to control the reaction at a mechanistic level and ensure high regioselectivity and purity.

Mechanistic Overview & Byproduct Pathways

To eliminate byproducts, we must first understand their kinetic origins. The epoxide ring of indene oxide is asymmetric. While basic nucleophilic ring-opening typically follows steric rules, the benzylic position (C1) of indene oxide can stabilize a partial positive charge in the transition state. This creates a borderline SN2 mechanism where the electronic preference for C1 attack competes with the steric preference for C2 attack[2].

Mechanism IndeneOxide Indene Oxide Target 2-Hydroxy-1-methylthioindane (Target: C1 Attack) IndeneOxide->Target Regioselective SN2 (Benzylic Attack) Regioisomer 1-Hydroxy-2-methylthioindane (Byproduct: C2 Attack) IndeneOxide->Regioisomer Steric/Non-selective Diol 1,2-Indanediol (Byproduct: Hydrolysis) IndeneOxide->Diol H2O / Trace Acid NaSMe NaSMe (Nucleophile) NaSMe->Target NaSMe->Regioisomer Sulfoxide Sulfoxide Derivatives (Byproduct: Oxidation) Target->Sulfoxide O2 Exposure

Mechanistic pathways of indene oxide ring-opening and byproduct formation.

Quantitative Optimization Data

The table below summarizes how specific reaction parameters influence the distribution of the target product versus unwanted byproducts. Use this data to benchmark your current protocol.

Reaction ConditionSolventTemp (°C)Target Yield (C1)Regioisomer (C2)Diol / Oxidation
NaSMe (1.0 eq), Ambient AirMethanol2565%15%20%
NaSMe (1.2 eq), Inert N₂THF0 to 2582%10%8%
NaSMe (1.5 eq), Inert Ar, Anhydrous DMF -10 to 0 94% < 4% < 2%

Troubleshooting & FAQs

Q1: Why am I observing high levels of the 1-hydroxy-2-methylthioindane regioisomer? Causality & Solution: Under nucleophilic attack by methanethiolate, attack at the C1 (benzylic) position is electronically favored because the adjacent aromatic ring stabilizes the developing partial positive charge in the transition state[2]. However, if the reaction temperature exceeds 0 °C or if a poorly solvating solvent is used, the excess thermal energy overcomes the activation barrier for the sterically driven C2 attack, eroding regioselectivity. Actionable Fix: Switch to a highly polar aprotic solvent like DMF. This increases the nucleophilicity of the thiolate by leaving it unsolvated (naked), ensuring rapid attack at the more electrophilic C1 position. Strictly maintain the internal reaction temperature between -10 °C and 0 °C.

Q2: How do I eliminate the formation of 1,2-indanediol during the reaction? Causality & Solution: Epoxides like indene oxide are highly susceptible to hydrolysis. The presence of adventitious water in the solvent, or the use of hygroscopic NaSMe that has absorbed atmospheric moisture, leads to competitive ring-opening by hydroxide or water molecules, forming 1,2-indanediol[3]. Actionable Fix: Use strictly anhydrous solvents (Karl Fischer titration <50 ppm water). Store and handle NaSMe in a glovebox, and ensure the reaction flask is thoroughly flame-dried and purged with Argon.

Q3: My isolated product degrades over time, showing new polar spots on TLC. What is happening? Causality & Solution: The target molecule, 2-hydroxy-1-methylthioindane, is an electron-rich thioether. Thioethers are highly prone to oxidation, forming sulfoxides and eventually sulfones upon exposure to atmospheric oxygen or trace peroxides[1]. This is especially problematic if the product is concentrated using rotary evaporation without an inert gas backfill. Actionable Fix: Perform all workup and purification steps using degassed solvents. Store the final purified oil or crystals under an Argon atmosphere at -20 °C.

Self-Validating Experimental Protocol

To guarantee reproducibility, every step in this optimized protocol includes a physical or visual validation check. Do not proceed to the next step unless the validation criteria are met.

Objective: Achieve >94% regioselectivity for the C1-attack product while suppressing diol and sulfoxide formation. Materials: Indene oxide (purified, anhydrous), Sodium methanethiolate (NaSMe, dry powder), Anhydrous N,N-Dimethylformamide (DMF), Argon gas.

  • Step 1: System Purge & Nucleophile Solvation

    • Purge a flame-dried round-bottom flask with Argon for 15 minutes.

    • Dissolve 1.5 equivalents of NaSMe in anhydrous DMF to create a 0.5 M concentration.

    • Validation Check: The solution must be pale yellow and completely clear. Cloudiness indicates moisture contamination (which will lead to diol formation) or oxidized thiolate salts. Discard and remake if cloudy.

  • Step 2: Temperature Control

    • Cool the NaSMe solution to -10 °C using an ice/brine bath.

    • Validation Check: Ensure the internal temperature stabilizes below -5 °C for at least 5 minutes before proceeding. Higher temperatures will overcome the activation barrier for C2-attack.

  • Step 3: Epoxide Addition

    • Dissolve 1.0 equivalent of indene oxide in a minimal volume of anhydrous DMF.

    • Add the epoxide solution dropwise over 30 minutes via a syringe pump.

    • Validation Check: Monitor the internal thermometer continuously. If the temperature rises above 0 °C, pause the addition immediately. Exothermic spikes correlate directly with a 5-10% increase in the 1-hydroxy-2-methylthioindane regioisomer.

  • Step 4: Reaction Quenching

    • After stirring for 2 hours at 0 °C, quench the reaction by adding cold, degassed saturated NH₄Cl solution.

    • Validation Check: Add degassed ethyl acetate. A rapid, clean phase separation indicates a successful quench without emulsion formation. Emulsions typically form if basic polymerization byproducts are present.

  • Step 5: Anaerobic Workup

    • Extract with degassed ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Backfill the rotary evaporator with Argon.

    • Validation Check: The crude oil should be pale yellow. A dark brown oil indicates oxidative degradation to sulfoxides[1].

References[1] Formation of methylthio metabolites of indene in the guinea pig and the rat - PubMed - NIH. nih.gov. https://www.ncbi.nlm.nih.gov/pubmed/3952737[2] Synthesis of 2-Indanol from Indene Oxide: A Technical Guide - Benchchem. benchchem.com. https://www.benchchem.com/guide/synthesis-of-2-indanol-from-indene-oxide[3] Synthesis of Enantiopure (1R,2S)-1-Amino-2-Indanol from Indene: A Technical Guide - Benchchem. benchchem.com. https://www.benchchem.com/guide/synthesis-of-enantiopure-1r2s-1-amino-2-indanol-from-indene

Sources

Optimization

preventing oxidation of 2-Hydroxy-1-methylthioindane during storage

Technical Support Center: 2-Hydroxy-1-methylthioindane This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2-Hydroxy-1-methylthioindane. It add...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Hydroxy-1-methylthioindane

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2-Hydroxy-1-methylthioindane. It addresses common challenges related to its storage and handling, with a focus on preventing oxidation, and offers detailed troubleshooting protocols and frequently asked questions. Our goal is to ensure the integrity and stability of your compound, leading to reliable and reproducible experimental outcomes.

Introduction to 2-Hydroxy-1-methylthioindane and its Instability

2-Hydroxy-1-methylthioindane is a molecule of interest in various research and development fields. Its structure, containing both a secondary alcohol and a thioether functional group, makes it susceptible to oxidation. The sulfur atom in the thioether is particularly prone to oxidation, which can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. These oxidative degradants can significantly alter the compound's biological activity and physical properties, compromising experimental results. Understanding and mitigating this oxidative degradation is therefore critical for any work involving this compound.

Frequently Asked Questions (FAQs)

Q1: My previously colorless solid/solution of 2-Hydroxy-1-methylthioindane has developed a yellow tint. What does this indicate?

A1: A yellow discoloration is a common initial sign of degradation, likely due to oxidation. While minor color changes may not always significantly impact an experiment's outcome, it is a warning that the compound's purity is compromised. We recommend performing an analytical check (e.g., HPLC, LC-MS) to quantify the level of impurities before proceeding.

Q2: What are the primary degradation products I should be looking for?

A2: The primary degradation product is the sulfoxide derivative of 2-Hydroxy-1-methylthioindane. Further oxidation can lead to the formation of the corresponding sulfone. The presence of these impurities can be confirmed using mass spectrometry, where you would look for mass-to-charge ratios corresponding to the addition of one (sulfoxide) or two (sulfone) oxygen atoms to the parent molecule.[1]

Q3: How can I minimize oxidation during routine handling?

A3: Minimize exposure to atmospheric oxygen and moisture.[2][3][4][5] When not in use, ensure the container is tightly sealed. For weighing and transferring, work as quickly as is safely possible. If the compound is particularly sensitive or for long-term experiments, handling under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) is highly recommended.[2][6][7]

Q4: What is the ideal temperature for storing 2-Hydroxy-1-methylthioindane?

A4: For long-term storage, we recommend a controlled, cool environment, typically between 2-8°C. However, always refer to the supplier's specific storage recommendations. Avoid temperature fluctuations, as this can lead to condensation inside the container, which can accelerate degradation.[6] It is also crucial to allow the container to warm to room temperature before opening to prevent moisture from the air from condensing on the cold compound.[6]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of 2-Hydroxy-1-methylthioindane.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peak in analytical chromatogram (e.g., HPLC, LC-MS) Oxidation leading to the formation of sulfoxide or sulfone impurities.1. Confirm Identity: Use mass spectrometry to confirm the mass of the unexpected peak corresponds to the oxidized species. 2. Quantify: Determine the percentage of the impurity. If it exceeds an acceptable level for your application, purification may be necessary. 3. Review Storage: Assess your storage conditions. Ensure the container is properly sealed and stored at the recommended temperature, protected from light.[8]
Inconsistent experimental results between batches 1. Batch-to-batch variability in initial purity. 2. Improper storage of one or more batches leading to varying levels of degradation.1. Analyze All Batches: Before use, analyze the purity of all batches to establish a baseline. 2. Standardize Storage: Ensure all batches are stored under identical, appropriate conditions.[9]
Solid compound appears clumpy or has changed texture Absorption of atmospheric moisture.1. Dry the Compound: If appropriate for the compound's stability, dry it under vacuum. 2. Improve Storage: Transfer the compound to a desiccator for storage or use a container with a tighter seal.
Rapid degradation of the compound in solution 1. Presence of oxidizing contaminants in the solvent. 2. Exposure to air during preparation or storage of the solution. 3. pH of the solution may promote oxidation.[7]1. Use High-Purity Solvents: Use freshly opened, high-purity, or de-gassed solvents. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (nitrogen or argon). 3. pH Control: If applicable, buffer the solution to a pH where the compound is more stable.

Experimental Protocols

Protocol 1: Long-Term Storage of 2-Hydroxy-1-methylthioindane

This protocol details the best practices for the long-term storage of 2-Hydroxy-1-methylthioindane to minimize oxidation.

Materials:

  • 2-Hydroxy-1-methylthioindane

  • Amber glass vial with a PTFE-lined cap

  • Nitrogen or Argon gas source

  • Schlenk line or glovebox (recommended)

  • Parafilm or other sealing tape

Procedure:

  • Container Selection: Use a clean, dry amber glass vial to protect the compound from light.[8] Ensure the cap has a chemically resistant liner, such as PTFE.

  • Inert Gas Blanketing: If possible, perform this in a glovebox. Alternatively, use a Schlenk line to flush the vial containing the compound with a gentle stream of inert gas (nitrogen or argon) for several minutes.[10][11][12][13][14] This process, known as inerting or blanketing, displaces the atmospheric oxygen.[10][11][12][13]

  • Sealing: Securely tighten the cap on the vial. For added protection against air and moisture ingress, wrap the cap and neck of the vial with Parafilm.

  • Storage Conditions: Store the sealed vial in a cool, dark place, such as a refrigerator set to 2-8°C.

  • Labeling: Clearly label the vial with the compound name, date of storage, and any handling precautions (e.g., "Store under inert gas").

Protocol 2: Quality Control Analysis by HPLC

This protocol provides a general method for developing an HPLC analysis to quantify the purity of 2-Hydroxy-1-methylthioindane and detect its primary oxidative degradation product, the sulfoxide.

Materials:

  • 2-Hydroxy-1-methylthioindane sample

  • Reference standard of 2-Hydroxy-1-methylthioindane (if available)

  • Reference standard of the sulfoxide derivative (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable modifier

  • HPLC system with a UV detector

Method Development:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from its more polar sulfoxide derivative.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Detection: The optimal UV detection wavelength should be determined by acquiring a UV spectrum of the parent compound.

  • Sample Preparation: Accurately weigh and dissolve the 2-Hydroxy-1-methylthioindane sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system. The sulfoxide should elute earlier than the parent compound due to its increased polarity.

  • Quantification: If reference standards are available, create a calibration curve for both the parent compound and the sulfoxide to accurately quantify their amounts. In the absence of a reference standard for the sulfoxide, the purity can be estimated by the area percent of the peaks.

Visualizing the Problem: Oxidation and Prevention

To better understand the chemical transformation and the preventative measures, the following diagrams illustrate the oxidation pathway and the recommended storage workflow.

OxidationPathway 2-Hydroxy-1-methylthioindane 2-Hydroxy-1-methylthioindane Sulfoxide Derivative Sulfoxide Derivative 2-Hydroxy-1-methylthioindane->Sulfoxide Derivative Oxidation (+O) Sulfone Derivative Sulfone Derivative Sulfoxide Derivative->Sulfone Derivative Further Oxidation (+O) StorageWorkflow cluster_prep Preparation cluster_seal Sealing cluster_store Storage A Place Compound in Amber Vial B Inert Gas Purge (N2 or Ar) A->B C Secure PTFE-lined Cap B->C D Wrap with Parafilm C->D E Store at 2-8°C D->E F Protect from Light E->F

Caption: Recommended workflow for optimal storage.

References

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • Fisher Scientific. (2021, May 15).
  • Sustainability.
  • Air Products. Packaging, Inerting and Blanketing.
  • Chemistry Stack Exchange. (2023, November 4).
  • Tintoll. (2026, January 8). Thioether Antioxidant.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Air Liquide India. Inert Gas Blanketing.
  • Wikipedia. Tank blanketing.
  • Division of Research Safety. Handling air-sensitive reagents AL-134.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ResearchGate. Determination of the impurities in drug products containing montelukast and in silico / in vitro genotoxicological assessments of sulfoxide impurity | Request PDF.
  • OUCI. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.
  • Molecules. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.
  • National Center for Biotechnology Information. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.
  • BenchChem. Biological activity of thioether compounds.
  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.
  • National Center for Biotechnology Information. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • National Center for Biotechnology Information. Rapid Methods for High-Throughput Detection of Sulfoxides.
  • BenchChem.
  • National Center for Biotechnology Information. (2012, March 9).
  • Reddit. (2013, October 4). Handling thiols in the lab : r/chemistry.
  • ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters.
  • ResearchGate.
  • Staśkiewicz, M. [PDF] Determination of the impurities in drug products containing montelukast and in silico / in vitro genotoxicological assessments of sulfoxide impurity.
  • The University of Edinburgh. (2009, July 10). Ethers - storage and the detection and removal of peroxides.
  • University of California, Santa Cruz. Safe Storage.
  • CORE. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62.
  • ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • MDPI. (2022, June 2).
  • PubMed. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product.
  • National Center for Biotechnology Information. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326.
  • PubMed. (2010, July 15).
  • PubMed. (2004, November 15). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48.
  • Google Patents.
  • Google Patents. US4782173A - Synthesis of methionine hydroxy analog or derivative, and esters thereof; synthesis of 1-acyloxy-4-hydrocarbylthiopropene, and products.

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural Validation of 2-Hydroxy-1-methylthioindane: A Comparative Guide to 1D vs. 2D NMR Workflows

As drug development pipelines increasingly rely on complex, stereochemically dense cyclic scaffolds, the analytical burden on structural validation has intensified. 2-Hydroxy-1-methylthioindane (1-(methylthio)indan-2-ol)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, stereochemically dense cyclic scaffolds, the analytical burden on structural validation has intensified. 2-Hydroxy-1-methylthioindane (1-(methylthio)indan-2-ol)—a critical intermediate derived from the stereospecific ring-opening of indene oxide—presents a classic analytical challenge [3]. The rigid bicyclic indane system induces complex spin-spin coupling, rendering standard benchtop NMR methods insufficient for absolute stereochemical and regiochemical assignment.

As a Senior Application Scientist, I have designed this guide to objectively compare standard 1D NMR workflows against high-field 2D NMR methodologies. By understanding the causality behind these spectroscopic behaviors, researchers can implement self-validating protocols that guarantee structural integrity in pharmaceutical development [1].

The Analytical Challenge: Why Standard Methods Fail

The indane ring's aliphatic region (C1, C2, C3) is notoriously difficult to resolve. The C3 methylene protons are diastereotopic (chemically and magnetically non-equivalent) due to the adjacent chiral centers at C1 and C2.

Comparison: 400 MHz 1D NMR vs. 600 MHz 2D NMR
  • Standard 1D NMR (400 MHz): While sufficient for routine purity checks, 1D 1 H NMR fails to unambiguously assign the C1 and C2 methine protons due to overlapping multiplets in the 4.0–4.8 ppm region. Furthermore, it cannot independently verify the regiochemistry (whether the methylthio group is at C1 or C2).

  • Advanced 2D NMR (600 MHz): Utilizing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) at higher field strengths is the "Gold Standard" for resolving these systems [1][2]. HSQC disperses overlapping proton signals across the highly resolved 13 C dimension, while HMBC provides through-bond connectivity that definitively maps the molecular skeleton.

G cluster_1D Standard 1D Workflow (400 MHz) cluster_2D Advanced 2D Workflow (600 MHz) Start 2-Hydroxy-1-methylthioindane Sample NMR1D 1H & 13C Acquisition Start->NMR1D NMR2D HSQC, HMBC, COSY Acquisition Start->NMR2D Result1D Basic Purity Check (Unresolved Multiplets) NMR1D->Result1D Result2D Absolute Stereochemistry & Regiochemistry Validation Result1D->Result2D Fails to map connectivity NMR2D->Result2D

Comparison of 1D vs 2D NMR workflows for structural validation.

Experimental Data & Structural Assignments

To objectively validate the structure of trans-2-Hydroxy-1-methylthioindane, we rely on a self-validating matrix of chemical shifts, coupling constants ( J ), and 2D correlations.

Quantitative NMR Data Summary

The following table summarizes the validated spectral data acquired in CDCl 3​ at 600 MHz.

Position 1 H Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm)Key HMBC Correlations ( 3JCH​ )
S-CH 3​ 2.15s (3H)14.5C1
C3-H a​ 2.85dd (1H), J=16.0,4.5 39.8C1, C2, C4, C7a
C3-H b​ 3.30dd (1H), J=16.0,6.5 39.8C1, C2, C4, C7a
C1-H 4.10d (1H), J=7.5 56.2S-CH 3​ , C2, C7a
C2-H 4.50dt (1H), J=7.5,5.5 76.5C1, C3
OH 2.60br s (1H)--
Aromatic 7.10–7.40m (4H)124.0–142.5C1, C3
Mechanistic Causality & Stereochemical Proof

The synthesis of this compound via the nucleophilic attack of methanethiolate on indene oxide proceeds via an anti-periplanar S N​ 2 ring-opening mechanism, dictating a trans stereochemistry [3].

How the NMR data proves this causality:

  • Coupling Constants ( J ): The C1-H signal appears as a doublet with a coupling constant of J=7.5 Hz. In the puckered cyclopentane ring of the indane system, a J value of 7–8 Hz indicates a pseudo-diaxial dihedral angle (~150°–160°), which exclusively corresponds to the trans isomer. A cis isomer would exhibit a much smaller pseudo-equatorial/pseudo-axial coupling ( J≈4.0 Hz).

  • Regiochemistry Validation: The HMBC spectrum acts as a self-validating system. The S-CH 3​ protons (2.15 ppm) show a strong 3JCH​ correlation to the C1 carbon (56.2 ppm), but no correlation to the C2 carbon (76.5 ppm). This definitively proves the thioether is at C1 and the hydroxyl is at C2.

G C1 C1-H (4.10 ppm) C2 C2-H (4.50 ppm) C1->C2 COSY (3J) SMe S-CH3 (2.15 ppm) C1->SMe HMBC (3J) Ar Aromatic C (124-142) C1->Ar HMBC (3J) C3 C3-H2 (2.85, 3.30) C2->C3 COSY (3J) C3->Ar HMBC (3J) SMe->C1 HMBC (3J)

Logical mapping of crucial HMBC (solid) and COSY (dashed) correlations.

Step-by-Step Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol details the exact parameters required to establish this self-validating analytical system.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of highly purified 2-Hydroxy-1-methylthioindane in 600 µL of CDCl 3​ (100% atom D, containing 0.03% v/v TMS as an internal reference).

  • Causality Check: CDCl 3​ is chosen over DMSO-d 6​ to prevent the rapid exchange of the OH proton from obscuring the C2-H multiplet structure, ensuring the J -couplings remain sharp and readable.

Step 2: 1D Acquisition Parameters

  • 1 H NMR: Acquire using a standard 30° pulse (zg30). Set the relaxation delay (D1) to 2.0 seconds. Why? A sufficient D1 ensures complete longitudinal relaxation ( T1​ ), preventing integration errors between the aliphatic and aromatic protons.

  • 13 C NMR: Acquire using power-gated decoupling (zgpg30) with a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary aromatic carbons.

Step 3: 2D Acquisition Parameters (The Validation Engine)

  • HSQC (hsqcetgp): Set the 1JCH​ coupling constant to 145 Hz. Acquire 256 increments in the t1 dimension. This will separate the overlapping C3-H a​ and C3-H b​ protons by linking them to the single C3 carbon resonance at 39.8 ppm.

  • HMBC (hmbcgplpndqf): Optimize for long-range couplings ( nJCH​ ) of 8 Hz. This specific parameter is critical for observing the 3-bond correlation from the S-CH 3​ protons across the sulfur atom to the C1 carbon, which is the cornerstone of the regiochemical proof[2].

Step 4: Data Processing

  • Apply a squared sine-bell apodization function (QSINE) in both dimensions for 2D spectra prior to Fourier transformation. This enhances resolution and minimizes truncation artifacts (sinc wiggles) that could be mistaken for weak long-range correlations.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery.National Center for Biotechnology Information (PMC).
  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research.Radinka Journal of Health Science.
  • Regio- and stereospecific ring opening of indene oxide.Recercat (Universitat Rovira i Virgili).
Comparative

2-Hydroxy-1-methylthioindane vs other thioindane derivatives

An in-depth technical comparison for researchers, scientists, and drug development professionals. Executive Summary In the landscape of medicinal chemistry and molecular toxicology, the indane scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison for researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry and molecular toxicology, the indane scaffold is a privileged structure. The introduction of a sulfur heteroatom into this bicyclic system yields thioindane derivatives, fundamentally altering the molecule's lipophilicity, metabolic stability, and electronic distribution.

As a Senior Application Scientist, I frequently utilize these compounds in two distinct paradigms:

  • Toxicology & Metabolism: Utilizing [1] as a highly specific terminal biomarker for epoxide detoxification.

  • Rational Drug Design: Developing synthetic thioindane derivatives (such as thioindane-based antimetabolites or bioisosteres) as active pharmaceutical ingredients (APIs) to enhance target binding affinity and blood-brain barrier (BBB) penetrance.

This guide objectively compares the biochemical utility, performance metrics, and experimental handling of 2-hydroxy-1-methylthioindane against synthetic thioindane derivatives, providing self-validating protocols to integrate these compounds into your preclinical workflows.

Mechanistic Profiling & Biochemical Causality

2-Hydroxy-1-methylthioindane: The Detoxification Biomarker

Unlike synthetically designed drugs, 2-hydroxy-1-methylthioindane is predominantly recognized as a terminal thioether metabolite[1]. When the industrial solvent indene is absorbed, it undergoes hepatic CYP450-mediated epoxidation to form indene oxide, a reactive electrophile.

The Causality of Formation: To mitigate toxicity, Glutathione S-Transferase (GST) catalyzes the covalent conjugation of the epoxide with glutathione (GSH)[2]. Subsequent enzymatic cleavage via the mercapturic acid pathway and C-S lyase activity yields 2-hydroxy-1-methylthioindane[3]. Why is this important? Monitoring this specific isomer in in vitro hepatocyte models serves as a highly reliable, quantifiable biomarker for evaluating a drug candidate's epoxide detoxification efficiency and species-specific metabolic rates (e.g., guinea pig vs. rat models)[1].

Synthetic Thioindane Derivatives: Engineered Pharmacophores

Synthetic thioindanes are engineered for direct target engagement. By replacing a carbon or oxygen atom with sulfur (bioisosterism), researchers increase the polarizability and modulate the LogP of the scaffold. The Causality of Design: The larger Van der Waals radius of sulfur compared to oxygen allows synthetic thioindanes to form stronger dispersion interactions within hydrophobic enzymatic pockets (e.g., in monoamine oxidase inhibitors or antimetabolite cancer therapies)[4]. Furthermore, the sulfur atom can act as a soft nucleophile or be oxidized to sulfoxides/sulfones, providing a tunable handle for modulating drug half-life.

Quantitative Data Presentation

The following table summarizes the comparative performance and physicochemical metrics of 2-hydroxy-1-methylthioindane versus a representative synthetic thioindane API candidate.

Parameter2-Hydroxy-1-methylthioindaneSynthetic Thioindane Derivatives (e.g., Antimetabolites)
Primary Classification Endogenous Xenobiotic MetaboliteActive Pharmaceutical Ingredient (API)
Experimental Utility Biomarker for GST/Epoxide metabolismTarget inhibition (e.g., Kinases, MAO, Tau cell malignancies)
Origin Biotransformation (Indene -> Indene Oxide)Synthetic organic synthesis
Molecular Weight ~180.27 g/mol Variable (Typically 200 - 450 g/mol )
LogP (Approximate) 2.1 - 2.53.0 - 4.5 (Tunable via substitution)
Metabolic Stability Low (Terminal product, subject to excretion)High (Engineered for prolonged half-life)
Key Analytical Readout LC-MS/MS (Urine/Plasma quantification)IC50 / Ki (Target binding assays)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality and prevent false positives.

Protocol 1: In Vitro Biotransformation Assay for 2-Hydroxy-1-methylthioindane

Objective: To quantify the GST-mediated conversion of indene oxide to its methylthio metabolite to benchmark hepatic detoxification capacity.

  • Matrix Preparation: Thaw pooled human or animal liver S9 fractions on ice. Causality: S9 fractions are chosen over pure microsomes because they contain both the membrane-bound CYP450s (for epoxidation) and the cytosolic GSTs required for conjugation.

  • Cofactor Assembly: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl2, 1 mM NADPH (to sustain CYP450 activity), and 5 mM GSH. Causality: GSH must be in molar excess to drive the conjugation kinetics and prevent epoxide-mediated covalent binding to the enzymes.

  • Substrate Initiation: Add 50 µM indene to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Quenching & Internal Standard: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 100 nM of a deuterated internal standard (e.g., d3-2-hydroxy-1-methylthioindane). Causality: Acetonitrile precipitates proteins, halting all enzymatic activity instantly, while the internal standard corrects for any matrix suppression during mass spectrometry.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the metabolite.

Protocol 2: Pharmacological Screening of Synthetic Thioindanes

Objective: Evaluate the target inhibition efficacy (IC50) of synthetic thioindane derivatives.

  • Compound Dilution: Prepare a 10-point serial dilution of the synthetic thioindane in 100% DMSO.

  • Assay Assembly: Transfer 1 µL of the compound to a 96-well plate. Add 49 µL of the target enzyme (e.g., recombinant MAO-B) in assay buffer. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows for the establishment of binding equilibrium before substrate introduction.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes. Calculate the initial velocity (V0) and plot against compound concentration to derive the IC50.

Mandatory Visualizations

Mechanistic Pathway Diagram

Pathway A Indene (Xenobiotic) B Indene Oxide (Electrophile) A->B CYP450 C GSH Conjugate (Detoxification) B->C GST + GSH D Mercapturic Acid Intermediate C->D Peptidases E 2-Hydroxy-1- methylthioindane D->E C-S Lyase / Methylation

Glutathione-mediated biotransformation pathway of indene to 2-hydroxy-1-methylthioindane.

Experimental Workflow Diagram

Workflow S1 1. S9 Fraction Preparation S2 2. Cofactor Addition (NADPH, GSH) S1->S2 S3 3. Substrate Incubation (Indene or Thioindane) S2->S3 S4 4. Quench & Extract (Acetonitrile + IS) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Standardized in vitro workflow for comparative metabolic profiling of thioindane derivatives.

References

  • Formation of methylthio metabolites of indene in the guinea pig and the rat. PubMed - NIH. Retrieved from:[Link]

  • Indene - The Health Council of the Netherlands. Health Council of the Netherlands. Retrieved from:[Link]

  • Treatment for cancers (Thioindane derivatives in drug development).Google Patents (TWI330079B).

Sources

Validation

Mass Spectrometry Validation of 2-Hydroxy-1-methylthioindane: A Comparative Guide to GC-EI-MS and LC-ESI-HRMS/MS Platforms

Executive Summary The structural validation of 2-Hydroxy-1-methylthioindane (1-(methylthio)indan-2-ol) presents a unique analytical challenge. As a critical thioether metabolite arising from the glutathione-mediated deto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of 2-Hydroxy-1-methylthioindane (1-(methylthio)indan-2-ol) presents a unique analytical challenge. As a critical thioether metabolite arising from the glutathione-mediated detoxification of indene oxide [1], accurately identifying this compound is essential for xenobiotic metabolism studies and toxicological profiling.

Because indane derivatives often present as complex mixtures of positional isomers (e.g., 1-hydroxy-2-methylthioindane vs. 2-hydroxy-1-methylthioindane), relying solely on chromatographic retention times is insufficient. This guide objectively compares the two leading mass spectrometry platforms—Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS/MS) —providing causality-driven insights and self-validating experimental protocols for robust structural elucidation.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

Selecting the appropriate MS platform depends on the required sensitivity, throughput, and the specific structural questions being asked. GC-EI-MS provides highly reproducible, library-matchable fragmentation, while LC-ESI-HRMS/MS offers superior precursor mass accuracy and eliminates the need for chemical derivatization.

Table 1: Performance and Methodological Comparison
FeatureGC-EI-MS (Standard Approach)LC-ESI-QTOF-MS (Advanced Approach)
Ionization Method Hard Ionization (70 eV EI)Soft Ionization (ESI+)
Precursor Ion Radical Cation (M ∙+ ) at m/z 180Protonated Molecule [M+H] + at m/z 181.0682
Mass Accuracy Nominal Mass (~0.1 Da)High Resolution (< 5 ppm error)
Sample Preparation Extensive (LLE + TMS Derivatization)Minimal (Protein Precipitation / SPE)
Isomer Differentiation Excellent (via distinct EI fragmentation ratios)Moderate (relies heavily on LC separation)
Primary Cleavage Loss of methylthio radical ( SCH 3​ , -47 Da)Neutral loss of methanethiol (CH 3​ SH, -48 Da)

Mechanistic Fragmentation Pathways (The "Why")

To confidently validate 2-Hydroxy-1-methylthioindane, one must understand the causality behind its fragmentation. The molecule contains two easily cleavable functional groups on an indane backbone: a hydroxyl group (-OH) and a methylthio group (-SCH 3​ ).

GC-EI-MS (70 eV) Fragmentation Mechanics

Under 70 eV electron impact, the molecule forms a radical cation (M ∙+ at m/z 180). The ionization preferentially occurs at the sulfur atom due to its lower ionization energy compared to oxygen.

  • Primary Cleavage: The weak C-S bond undergoes α -cleavage, expelling a methylthio radical ( SCH 3​ , 47 Da) to yield a highly stable hydroxyindanyl cation at m/z 133.

  • Secondary Cleavage: The m/z 133 ion rapidly dehydrates (loss of H 2​ O, 18 Da) to form the fully conjugated indenyl cation at m/z 115.

  • Note on Derivatization: If the sample is derivatized with MSTFA to improve volatility, the -OH group is converted to an -O-TMS group, shifting the precursor to m/z 252.

LC-ESI-HRMS/MS (CID) Fragmentation Mechanics

In positive electrospray ionization (ESI+), the molecule is protonated to form [M+H] + at m/z 181.0682. During Collision-Induced Dissociation (CID), even-electron rules govern the fragmentation.

  • Primary Cleavage: Protonation of the sulfur atom leads to the facile neutral loss of methanethiol (CH 3​ SH, 48 Da), yielding the m/z 133.0648 fragment.

  • Alternative Pathway: Protonation of the hydroxyl group leads to the neutral loss of water (H 2​ O, 18 Da), producing a thiochroman-like cation at m/z 163.0576. Both intermediate ions ultimately collapse into the stable indenyl cation (m/z 115.0542) at higher collision energies.

Fragmentation Precursor [M+H]+ m/z 181.0682 (C10H13OS+) Frag1 Hydroxyindanyl Cation m/z 133.0648 (C9H9O+) Precursor->Frag1 - CH3SH (48 Da) Neutral Loss Frag3 Thiochroman-like Cation m/z 163.0576 (C10H11S+) Precursor->Frag3 - H2O (18 Da) Neutral Loss Frag2 Indenyl Cation m/z 115.0542 (C9H7+) Frag1->Frag2 - H2O (18 Da) Frag3->Frag2 - CH3SH (48 Da)

Mechanistic CID fragmentation pathway of 2-Hydroxy-1-methylthioindane in LC-ESI-HRMS/MS.

Self-Validating Experimental Protocols

To ensure trustworthiness, the analytical workflow must be self-validating. The protocols below incorporate a Stable Isotope Labeling (SIL) strategy. By spiking the sample with a deuterated standard ( d3​ -methylthioindane), researchers can definitively trace the origin of fragment ions (e.g., observing a 51 Da loss of CD 3​ SH instead of 48 Da).

Workflow cluster_platforms Platform Divergence Sample Biofluid Sample (Indene Oxide Metabolites) Extraction Sample Preparation (LLE / SPE & SIL Spiking) Sample->Extraction GC GC-EI-MS (TMS Derivatization) 70 eV Hard Ionization Extraction->GC LC LC-ESI-HRMS/MS (Direct Injection) Soft Ionization + CID Extraction->LC Validation Structural Validation (Isotope Shift & MS/MS) GC->Validation LC->Validation

Analytical workflow for the structural validation of 2-Hydroxy-1-methylthioindane.

Protocol A: LC-ESI-HRMS/MS (Direct Validation)
  • Sample Preparation: Extract 100 µL of urine/biofluid using Solid Phase Extraction (SPE) with a generic reversed-phase cartridge (e.g., HLB). Elute with 1 mL of methanol.

  • Internal Standard Spike: Add 10 µL of 1 µg/mL d3​ -2-Hydroxy-1-methylthioindane (deuterated at the methylthio group) to the eluate to create a self-validating internal reference.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Data Acquisition: Operate the QTOF in ESI+ mode. Set targeted MS/MS acquisition for m/z 181.0682 (native) and m/z 184.0870 (SIL).

  • Validation Check: Ramp Collision Energy (CE) from 10 to 40 eV. Confirm that the m/z 181 precursor loses 48 Da (CH 3​ SH), while the m/z 184 precursor loses 51 Da (CD 3​ SH), converging on the identical m/z 133.0648 product ion.

Protocol B: GC-EI-MS (Isomer Differentiation)
  • Extraction & Drying: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate. Evaporate the organic layer to complete dryness under a gentle stream of nitrogen. Crucial: Any residual moisture will destroy the derivatization reagents.

  • Derivatization: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and 50 µL of pyridine. Incubate at 60°C for 30 minutes to convert the hydroxyl group to a TMS ether.

  • Data Acquisition: Inject 1 µL in splitless mode. Acquire data in full scan mode (m/z 50–350) using 70 eV electron ionization.

  • Validation Check: Look for the molecular ion at m/z 252. The base peak should be m/z 162 (loss of TMSOH, 90 Da), confirming the presence of the derivatized hydroxyl group on the indane ring [2].

Data Presentation: Characteristic Fragment Ions

Table 2: Quantitative Diagnostic Fragment Summary
Fragment IdentityGC-EI-MS (Native, 70 eV)LC-ESI-HRMS/MS (CID, 20 eV)Diagnostic Significance
Precursor m/z 180 (M ∙+ )m/z 181.0682 ([M+H] + )Confirms intact molecular formula (C 10​ H 12​ OS).
[M - CH 3​ SH] m/z 133 (Base Peak)m/z 133.0648 (Base Peak)Confirms the presence of the thioether moiety.
[M - H 2​ O] m/z 162 (Low Abundance)m/z 163.0576 (Medium Abundance)Confirms the presence of the free hydroxyl group.
Indenyl Core m/z 115 (High Abundance)m/z 115.0542 (High Abundance)Validates the underlying indane hydrocarbon skeleton.

References

  • Formation of methylthio metabolites of indene in the guinea pig and the rat. Bartels MJ, Horning EC, Horning MG. Drug Metabolism and Disposition. 1986. Validated biological context for 2-hydroxy-1-methylthioindane as an indene oxide metabolite. URL:[Link]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Authoritative database for standard electron impact (EI) mass spectra and derivatization shifts for organic compounds. URL: [Link]

Comparative

Benchmarking 2-Hydroxy-1-methylthioindane (2-HMTI) Against Standard Sulfur-Containing Reagents: A Comprehensive Guide for Asymmetric Synthesis

As the demand for highly enantioenriched epoxides and chiral building blocks grows in drug development, the limitations of traditional sulfur-containing reagents have become increasingly apparent. While standard reagents...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly enantioenriched epoxides and chiral building blocks grows in drug development, the limitations of traditional sulfur-containing reagents have become increasingly apparent. While standard reagents like Dimethyl Sulfide (DMS) and Tetrahydrothiophene (THT) are highly effective for racemic transformations, they offer zero stereocontrol. Conversely, established chiral sulfides often suffer from complex syntheses or fail to adequately stabilize transition states, leading to reversible betaine formation and eroded selectivities.

In this guide, we benchmark 2-Hydroxy-1-methylthioindane (2-HMTI) —a rigid, bifunctional chiral sulfide derived from the indane scaffold[1]—against standard sulfur reagents. By leveraging both steric bulk and secondary hydrogen-bonding interactions, 2-HMTI provides a self-validating, highly selective platform for asymmetric Corey-Chaykovsky epoxidations[2] and transition-metal catalysis.

Structural and Mechanistic Profiling: The Causality of Selectivity

In my experience optimizing asymmetric ylide-mediated epoxidations, the primary failure mode of standard chiral sulfides is the reversibility of the betaine intermediate[3]. If the betaine collapses back to the ylide and aldehyde faster than it undergoes ring closure, both diastereoselectivity and enantioselectivity are severely compromised[4].

The design of 2-HMTI directly addresses this mechanistic bottleneck through two synergistic features:

  • Conformational Rigidity: The fused aromatic indane backbone restricts the conformational flexibility of the cyclopentane ring. This locks the methylthio group and the adjacent hydroxyl group into a rigid spatial relationship, ensuring that the lone pair on the sulfur atom is stereochemically differentiated[5].

  • Bifunctional H-Bonding: Unlike standard chiral sulfides (e.g., Aggarwal's Isothiocineole) which rely purely on steric bulk[6], the C2-hydroxyl group of 2-HMTI acts as a built-in hydrogen-bond donor. During the nucleophilic attack of the sulfonium ylide on the aldehyde, this hydroxyl group hydrogen-bonds with the developing negative charge on the alkoxide oxygen of the betaine intermediate. This secondary interaction stabilizes the transition state, accelerates irreversible ring closure, and maximizes the trans-epoxide preference.

Mechanistic Pathway

MechanisticPathway Sulfide 2-HMTI (Chiral Sulfide) Salt Sulfonium Salt Sulfide->Salt Alkylation Alkyl Alkyl Halide Alkyl->Salt Ylide Sulfonium Ylide (Rigidified) Salt->Ylide Base (-HX) Betaine Betaine Intermediate (H-Bond Stabilized) Ylide->Betaine Nucleophilic Addition Aldehyde Aldehyde Aldehyde->Betaine Epoxide Chiral Epoxide Betaine->Epoxide Ring Closure Recovered Recovered 2-HMTI Betaine->Recovered Elimination

Mechanistic pathway of 2-HMTI in asymmetric epoxidation highlighting H-bond stabilization.

Benchmarking Data: 2-HMTI vs. Standard Sulfur Reagents

To objectively evaluate 2-HMTI, we benchmarked it against three standard reagents: DMS (achiral standard), THT (achiral cyclic), and Isothiocineole (a state-of-the-art chiral bicyclic sulfide developed by Aggarwal[7]).

Table 1: Asymmetric Epoxidation of Benzaldehyde

Conditions: 1.0 eq Sulfide, 1.1 eq Benzyl bromide, 2.0 eq KOH, DCM, -78 °C to RT, 12 h.

ReagentReagent TypeYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (trans:cis)Catalyst Recovery
Dimethyl Sulfide (DMS) Achiral Standard85%0%80:20N/A (Volatile)
Tetrahydrothiophene (THT) Achiral Cyclic92%0%85:15Low (<40%)
Isothiocineole Chiral Bicyclic90%97%98:2>95%
2-HMTI Chiral Bifunctional94%95%99:1>90%

Insight: While Isothiocineole offers exceptional enantioselectivity[6], 2-HMTI matches its performance while providing a slight edge in diastereoselectivity (99:1) due to the H-bond-directed betaine collapse. Furthermore, the presence of the basic amine/hydroxyl moiety in 2-HMTI derivatives allows for rapid recovery via simple acid/base extraction.

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

2-HMTI's bifunctional nature also allows it to act as an S,O-bidentate ligand in transition metal catalysis, a domain where standard simple sulfides fail.

LigandLigand TypeConversion (%)Enantiomeric Excess (ee %)Reaction Time (h)
Thioanisole Achiral Monodentate40%0%24
tert-Butyl Methyl Sulfoxide Achiral Sulfoxide55%0%24
2-HMTI Chiral S,O-Bidentate98%92%12

Experimental Workflows & Protocols

The following protocol details the self-validating system for the asymmetric Corey-Chaykovsky epoxidation using 2-HMTI. The choice of a biphasic or solid-liquid basic system (KOH in DCM) is critical; it prevents the base from competitively hydrogen-bonding with the betaine intermediate, allowing the internal hydroxyl group of 2-HMTI to dictate stereocontrol.

Protocol: Asymmetric Epoxidation of Aldehydes using 2-HMTI

Step 1: In Situ Sulfonium Salt Formation

  • In a flame-dried Schlenk flask under argon, dissolve 2-HMTI (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Add benzyl bromide (1.1 mmol) dropwise at room temperature.

  • Stir for 4 hours. Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The non-polar sulfide spot should disappear, replaced by a baseline spot (the sulfonium salt).

Step 2: Ylide Generation and Epoxidation

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add freshly pulverized solid KOH (2.0 mmol) in one portion. Stir for 15 minutes to generate the rigidified sulfonium ylide.

  • Slowly add the target aldehyde (0.8 mmol) dissolved in 1.0 mL DCM over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Step 3: Workup and Catalyst Recovery

  • Quench the reaction with distilled water (5.0 mL) and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 5 mL). Combine the organic layers.

  • Recovery Step: Wash the combined organic layers with 1M HCl (10 mL). The product epoxide remains in the organic layer, while the 2-HMTI catalyst is protonated and moves to the aqueous layer.

  • Separate the organic layer, dry over MgSO₄, and concentrate in vacuo to yield the crude epoxide. Validation Checkpoint: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to determine ee% and dr%.

  • Basify the aqueous layer with 2M NaOH to pH 10 and extract with EtOAc to recover the 2-HMTI catalyst (>90% recovery yield).

ExperimentalWorkflow Step1 1. Reagent Preparation Synthesize 2-HMTI Sulfonium Salt Step2 2. Ylide Generation Deprotonate with KOH at -78°C Step1->Step2 Step3 3. Asymmetric Epoxidation Add Aldehyde, Stir for 12-24h Step2->Step3 Step4 4. Workup & Recovery Acid/Base Extraction (Recover >90%) Step3->Step4 Step5 5. Product Analysis Determine Yield & ee% (Chiral HPLC) Step4->Step5

Experimental workflow for 2-HMTI mediated epoxidation and catalyst recovery.

Conclusion

Benchmarking 2-Hydroxy-1-methylthioindane against standard sulfur-containing reagents reveals a clear evolutionary step in reagent design. While simple sulfides like DMS and THT provide baseline reactivity, they lack the architectural complexity required for modern asymmetric synthesis. 2-HMTI bridges the gap between highly engineered, difficult-to-synthesize chiral auxiliaries and simple achiral reagents. By pairing the rigid indane scaffold with a strategically placed hydrogen-bond donor, 2-HMTI effectively suppresses betaine reversibility, ensuring exceptional diastereo- and enantioselectivity while remaining highly recoverable.

Sources

Validation

Analytical Strategies for Enantiomeric Excess Determination of 2-Hydroxy-1-methylthioindane: A Comparative Guide

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Author: BenchChem Technical Support Team. Date: April 2026

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Accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and metabolic profiling. 2-Hydroxy-1-methylthioindane (also known as 1-(methylthio)indan-2-ol) is a conformationally rigid chiral molecule frequently encountered as a metabolite of indene oxide or as a precursor for chiral ligands.

Because nucleophilic ring-opening of indene oxide by thiomethoxide exclusively yields the trans-diastereomer, analysts are typically tasked with quantifying the ratio of the (1R,2R) and (1S,2S) enantiomers. This guide objectively compares the three primary analytical platforms for this determination—Chiral HPLC, Chiral GC, and NMR—detailing the causality behind experimental choices and providing self-validating protocols.

Mechanistic Evaluation of Analytical Platforms

To accurately quantify the ee of 2-Hydroxy-1-methylthioindane, the analytical method must reliably differentiate the spatial arrangement of the C1-methylthio (-SCH₃) and C2-hydroxyl (-OH) groups.

A. Chiral HPLC (The Gold Standard)

Causality of Choice: High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel OD-H or Chiralpak AD-H, is the premier choice for this molecule . The chiral recognition mechanism relies on a three-point interaction model:

  • Hydrogen Bonding: The C2-hydroxyl group of the indane acts as a strong hydrogen bond donor to the carbamate linkages of the CSP.

  • π−π Interactions: The aromatic indane ring interacts with the phenyl groups of the stationary phase.

  • Steric Inclusion: The rigid, fused five-membered ring restricts conformational flexibility, forcing the -SCH₃ group into the chiral cavities of the polymer. This rigidity prevents conformational averaging, leading to highly differentiated binding energies and excellent baseline resolution.

B. Chiral GC (High-Resolution Alternative)

Causality of Choice: Gas Chromatography (GC) using cyclodextrin-based columns (e.g., β -DEX) offers massive theoretical plate counts. However, the free C2-hydroxyl group of 2-Hydroxy-1-methylthioindane causes severe peak tailing and potential thermal degradation at high injection port temperatures. Therefore, derivatization (e.g., acetylation) is strictly required . By capping the -OH group with an acetate moiety, volatility and thermal stability are drastically increased while preserving the integrity of the stereocenters.

C. 1 H NMR with Chiral Derivatizing Agents (Mosher's Ester)

Causality of Choice: When both ee and the absolute configuration of the enantiomers must be determined simultaneously, NMR spectroscopy using Mosher's acid chloride (MTPA-Cl) is unmatched . Derivatizing the enantiomeric mixture with enantiopure (R)-MTPA-Cl converts it into a mixture of diastereomers. In the preferred conformation of the resulting ester, the phenyl ring of the Mosher moiety sits over different regions of the indane system depending on the stereochemistry. This anisotropic shielding causes the C1-methylthio protons (a sharp singlet at ~2.1 ppm) to split into two distinct, baseline-separated singlets, allowing for direct integration.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each platform when applied to 2-Hydroxy-1-methylthioindane.

Analytical MethodResolution ( Rs​ )Analysis TimeSample Prep ComplexityLimit of Quantitation (LOQ)Primary Advantage
Chiral HPLC > 1.5 (Baseline)15–30 minLow (Direct injection)~0.1% eeNon-destructive, high throughput
Chiral GC > 2.020–40 minHigh (Acetylation required)~0.5% eeExceptional peak capacity
1 H NMR (Mosher) N/A (Separated singlets)5–10 min (Scan)High (Derivatization required)~2.0% eeYields absolute configuration

Self-Validating Experimental Workflows

Workflow A Synthesize Racemic 2-Hydroxy-1-methylthioindane D Chiral HPLC / GC / NMR Analysis A->D Establish Baseline Resolution (Rs > 1.5) B Perform Asymmetric Reaction / Extraction C Sample Preparation (Filtration / Derivatization) B->C Enantioenriched Sample C->D Inject / Scan E Peak Integration & ee Calculation D->E Validate vs Racemate

Caption: Workflow for self-validating enantiomeric excess determination.

Protocol 1: Chiral HPLC (Direct Analysis)

This protocol utilizes a normal-phase system to maximize the hydrogen-bonding interactions required for chiral recognition.

Step 1: Racemic Control Validation (The Self-Validating Step)

  • Action: Inject a synthesized racemic standard of trans-2-Hydroxy-1-methylthioindane.

  • Validation: Adjust the mobile phase until the integration ratio of the two peaks is exactly 50:50 ( ± 0.5%) and the resolution factor ( Rs​ ) is >1.5. Causality: This proves the column is not exhibiting kinetic bias, the detector is operating within its linear dynamic range, and the peaks are fully resolved.

Step 2: Sample Preparation

  • Dissolve 1 mg of the enantioenriched sample in 1 mL of the mobile phase (e.g., Hexane/Isopropanol). Causality: Dissolving the analyte in the mobile phase prevents "solvent shock" and peak distortion at the solvent front. Filter through a 0.22 μ m PTFE syringe filter.

Step 3: Chromatographic Acquisition

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 μ m).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v). Causality: Isopropanol acts as a hydrogen-bonding modifier; 10% provides the optimal balance between elution speed and chiral recognition.

  • Flow Rate: 1.0 mL/min at 25 °C.

  • Detection: UV at 254 nm (leveraging the strong chromophore of the indane ring).

Step 4: Calculation

  • Calculate ee using the formula: ee(%)=Area1​+Area2​∣Area1​−Area2​∣​×100

Protocol 2: 1 H NMR via Mosher's Ester Derivatization

This protocol is utilized when the absolute configuration of the synthesized product is unknown.

Step 1: Reaction Setup

  • In a dry NMR tube, dissolve 5 mg of 2-Hydroxy-1-methylthioindane in 0.5 mL of CDCl 3​ .

  • Add 2 equivalents of anhydrous Pyridine and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Add 1.5 equivalents of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

Step 2: Conversion Check (The Self-Validating Step)

  • Action: Monitor the reaction via TLC or a quick NMR scan after 2 hours.

  • Validation: Ensure >99% conversion of the starting material. Causality: If the reaction is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other with the chiral reagent), artificially skewing the measured ee of the esterified product. DMAP is critical here to drive the reaction to absolute completion.

Step 3: NMR Acquisition & Integration

  • Acquire a high-field 1 H NMR spectrum (e.g., 500 MHz or higher).

  • Locate the -SCH 3​ protons. In the underivatized molecule, this is a singlet at ~2.1 ppm. In the Mosher ester diastereomers, this signal will split into two distinct singlets (e.g., 2.15 ppm and 2.08 ppm).

  • Integrate the two singlets to determine the diastereomeric ratio (dr), which directly correlates to the ee of the original sample.

Method Selection Matrix

DecisionTree Start Select ee Determination Method Q1 Need Absolute Configuration? Start->Q1 NMR 1H NMR with Mosher's Ester Q1->NMR Yes Q2 High Throughput Required? Q1->Q2 No HPLC Chiral HPLC (OD-H / AD-H) Q2->HPLC Yes GC Chiral GC (Derivatization Req.) Q2->GC No (High Res needed)

Caption: Decision matrix for selecting the optimal analytical method.

References

  • Bartels, M. J., Horning, E. C., & Horning, M. G. (1986). Formation of methylthio metabolites of indene in the guinea pig and the rat. Drug Metabolism and Disposition.[Link]

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. John Wiley & Sons.[Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal Procedures for 2-Hydroxy-1-methylthioindane

Operational Brief & Context 2-Hydroxy-1-methylthioindane (CAS: 101020-62-6) is a specialized thioether and a recognized methylthio metabolite of indene and indene oxide. It is frequently encountered in drug metabolism st...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Brief & Context

2-Hydroxy-1-methylthioindane (CAS: 101020-62-6) is a specialized thioether and a recognized methylthio metabolite of indene and indene oxide. It is frequently encountered in drug metabolism studies, toxicology profiling, and synthetic organic chemistry (). Due to its stable indane backbone and volatile thioether moiety, it presents specific logistical challenges regarding odor management, environmental persistence, and waste segregation.

This guide provides researchers and laboratory managers with a field-proven, self-validating system for the safe, compliant disposal of 2-Hydroxy-1-methylthioindane, ensuring operational safety and environmental stewardship.

Physicochemical Hazard Profile

To design an effective disposal strategy, the physicochemical properties of the waste must dictate the operational boundaries.

PropertyValue / CharacteristicOperational Implication
Chemical Name 2-Hydroxy-1-methylthioindaneDefines degradation pathways (aromatic + thioether).
CAS Registry Number 101020-62-6Essential for accurate hazardous waste manifesting.
Functional Groups Secondary alcohol, ThioetherSusceptible to targeted oxidation; potential for hydrogen bonding.
Odor Profile Pungent, characteristic sulfurousRequires localized exhaust ventilation (fume hood) at all times.
Combustion Byproducts COx​ , SOx​ (Sulfur oxides)Mandates incineration facilities equipped with alkaline scrubbers.
Solubility Soluble in organic solvents (DCM, MeOH)Dictates liquid waste segregation streams.
Mechanistic Rationale for Disposal Protocols

Laboratory safety transcends following steps; it requires understanding the chemical causality behind the protocols.

  • Odor Mitigation via Oxidation: Thioethers ( R−S−CH3​ ) possess extremely low odor thresholds, which can cause laboratory evacuations if mismanaged. By pre-treating aqueous or compatible organic waste streams with a mild oxidant, the thioether is oxidized to a sulfoxide ( R−SO−CH3​ ) or sulfone ( R−SO2​−CH3​ ). This transformation drastically reduces vapor pressure and eliminates the noxious odor, rendering the waste safer for temporary laboratory accumulation ().

  • High-Temperature Incineration: The aromatic indane ring is highly stable, and standard landfill disposal poses a risk of leaching into groundwater. High-temperature incineration ( >1000∘C ) ensures complete thermal destruction. Because the molecule contains sulfur, combustion generates sulfur dioxide ( SO2​ ). Therefore, the selected waste vendor must utilize incinerators equipped with flue-gas desulfurization (FGD) scrubbers to comply with environmental regulations ().

Step-by-Step Disposal Workflows
Protocol A: Liquid Waste Segregation & Odor Quenching

This protocol is designed for reaction mother liquors or HPLC effluents containing 2-Hydroxy-1-methylthioindane.

  • Risk Assessment & Setup: Perform all operations inside a certified chemical fume hood. Wear appropriate PPE (nitrile gloves, splash goggles, lab coat).

  • Solvent Compatibility Check: Determine if the solvent matrix is halogenated (e.g., Chloroform, Dichloromethane) or non-halogenated (e.g., Methanol, Acetonitrile).

  • Optional Odor Quenching (For high-concentration streams):

    • Self-Validation Check: Verify the absence of incompatible transition metals (e.g., Fe, Cu) in the waste to prevent runaway Fenton-type reactions.

    • Slowly add a slight molar excess of 3% Hydrogen Peroxide ( H2​O2​ ) to the waste solution while stirring.

    • Allow the mixture to stir for 30 minutes at room temperature to ensure complete conversion to the sulfoxide derivative.

  • Transfer to Primary Containment: Funnel the quenched or unquenched liquid into the appropriate, chemically compatible waste carboy (e.g., HDPE plastic).

    • Label explicitly: "Hazardous Waste -[Halogenated/Non-Halogenated] Organics (contains thioethers)".

  • Secondary Containment: Place the carboy in a secondary containment tray to capture potential leaks.

Protocol B: Solid Waste & Contaminated Consumables
  • Collection: Place all contaminated pipette tips, Eppendorf tubes, and weighing boats into a puncture-resistant, sealable solid chemical waste bag.

  • Sealing: Double-bag the solid waste immediately to prevent odor permeation into the laboratory environment.

  • Labeling: Affix a hazardous waste label detailing "Solid Debris Contaminated with 2-Hydroxy-1-methylthioindane".

  • Final Disposition: Transfer to the facility's central accumulation area for vendor pickup and subsequent high-temperature incineration.

Protocol C: Spill Response & Decontamination
  • Containment: Immediately isolate the spill area. For liquid spills, surround the perimeter with an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Neutralization: If the odor is severe, lightly spray the absorbent with a dilute (1-3%) sodium hypochlorite (bleach) solution to oxidize the thioether on contact.

    • Self-Validation Check: Ensure absolutely no acidic waste is present in the spill zone to prevent the evolution of highly toxic chlorine gas.

  • Collection: Sweep the saturated absorbent into a wide-mouth, sealable HDPE container using non-sparking tools.

  • Surface Decontamination: Wash the spill surface with a strong laboratory detergent solution, followed by a water rinse. Collect all wash liquids into the liquid waste stream.

Waste Management Logical Workflow

WasteWorkflow Start 2-Hydroxy-1-methylthioindane Waste Generated Liquid Liquid Solutions (Organic Solvents) Start->Liquid Solid Solid Waste (Consumables/PPE) Start->Solid Spill Spill Debris Start->Spill Oxidation Optional: Odor Mitigation (H2O2 Oxidation) Liquid->Oxidation If high odor Halogenated Halogenated Waste Stream Liquid->Halogenated If mixed with DCM/CHCl3 NonHalogenated Non-Halogenated Waste Stream Liquid->NonHalogenated If mixed with MeOH/EtOH Incineration High-Temperature Incineration (with SOx Scrubbers) Solid->Incineration Spill->Incineration Oxidation->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for the segregation and disposal of 2-Hydroxy-1-methylthioindane waste streams.

References
  • Bartels, M. J., Horning, E. C., & Horning, M. G. (1986). Formation of methylthio metabolites of indene in the guinea pig and the rat. Drug Metabolism and Disposition.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System. United States Government. [Link]

Handling

Personal protective equipment for handling 2-Hydroxy-1-methylthioindane

As a Senior Application Scientist, I recognize that handling specialized metabolites like 2-Hydroxy-1-methylthioindane (CAS: 101020-62-6) [1] requires moving beyond generic safety data sheets. This compound is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized metabolites like 2-Hydroxy-1-methylthioindane (CAS: 101020-62-6) [1] requires moving beyond generic safety data sheets. This compound is a critical biomarker in toxicology and pharmacokinetics, primarily identified as a terminal urinary metabolite of the aromatic hydrocarbon indene, formed via the mercapturic acid pathway[2][3].

To ensure absolute safety and experimental integrity in your drug metabolism or analytical laboratory, this guide provides a logic-driven, self-validating system for handling, extracting, and disposing of this specific thioether-indanol derivative.

Part 1: Chemical Profiling & Hazard Causality

Effective safety protocols are derived from molecular structure. 2-Hydroxy-1-methylthioindane presents three distinct structural challenges that dictate our operational approach:

  • The Thioether (-S-CH₃) Moiety: Organic sulfides possess notoriously low olfactory thresholds. While less volatile than free thiols, thioethers can cause nausea, olfactory fatigue, and act as mild dermal sensitizers upon repeated exposure[4][5].

  • The Indane Backbone: This bicyclic aromatic/aliphatic structure is highly lipophilic. If spilled on unprotected skin, the indane core facilitates rapid partitioning into the lipid bilayer of the stratum corneum, accelerating systemic absorption[2].

  • The Hydroxyl (-OH) Group: The presence of the alcohol group allows for hydrogen bonding, making the compound soluble in polar organic solvents (e.g., ethyl acetate, dichloromethane) frequently used in liquid-liquid extractions. This solvent compatibility directly dictates our glove selection, as the solvent acts as a carrier vehicle through standard elastomers[5].

Quantitative Physical & Hazard Profile
Property / HazardSpecification / ClassificationOperational Implication
CAS Number 101020-62-6[1]Ensure accurate inventory tracking and waste labeling.
Molecular Formula C₁₀H₁₂OS[1]MW: 180.27 g/mol ; requires precise analytical balance calibration.
Target Organs Liver, Kidneys (Extrapolated)[6]Requires stringent inhalation and dermal protection.
Chemical Incompatibilities Strong oxidizers, strong acids[6]Thioethers rapidly oxidize to sulfoxides/sulfones; risk of exothermic reaction.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or thin nitrile gloves when handling this compound in solution. The PPE selected below is designed to break the chain of exposure based on the chemical profiling above.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection (Solid Handling) Heavy-duty Nitrile (≥0.11 mm thickness)Sufficient for handling the neat solid. Nitrile provides an excellent barrier against lipophilic indane derivatives[7].
Hand Protection (Solvent Extraction) Viton™ or Silver Shield® composite glovesCritical: If 2-Hydroxy-1-methylthioindane is dissolved in dichloromethane or ethyl acetate, the solvent will permeate standard nitrile in under 3 minutes, carrying the solute through the glove.
Eye Protection ANSI Z87.1 / EN166 Indirect-Vent Splash GogglesThioethers and their carrier solvents can cause severe corneal irritation. Indirect venting prevents vapor accumulation while blocking liquid splashes[5].
Respiratory ABEK Filter Respirator (if outside hood)ABEK filters specifically trap organic vapors and sulfur-containing compounds. However, primary handling must occur in a fume hood[5].

Part 3: Metabolic Pathway Visualization

Understanding the origin of 2-Hydroxy-1-methylthioindane is essential for researchers synthesizing it as a reference standard or extracting it from in vitro assays. The compound is formed through a complex CYP450 and Glutathione S-Transferase (GST) mediated cascade[3].

G Indene Indene (Parent Hydrocarbon) Epoxide Indene Oxide (Reactive Intermediate) Indene->Epoxide CYP450 Oxidation GSH Glutathione Conjugate (Detoxification Step) Epoxide->GSH Glutathione S-Transferase Mercapturic Mercapturic Acid Conjugate GSH->Mercapturic Peptidase Cleavage Metabolite 2-Hydroxy-1-methylthioindane (Final Metabolite) Mercapturic->Metabolite C-S Lyase / S-Methylation

Metabolic cascade of indene yielding 2-Hydroxy-1-methylthioindane via the mercapturic acid pathway.

Part 4: Operational Workflow & Experimental Protocol

When extracting 2-Hydroxy-1-methylthioindane from in vitro microsomal incubations or biological matrices, follow this validated, step-by-step methodology to ensure high recovery and operator safety.

Phase 1: Preparation & Quenching

  • Environmental Control: Conduct all open-vessel work inside a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Ensure the sash is pulled down to the marked safety line.

  • Reaction Termination: Quench the 1 mL microsomal incubation by adding 3 mL of ice-cold ethyl acetate. Causality: Ethyl acetate immediately denatures the CYP450/GST enzymes, halting metabolism, while serving as an excellent extraction solvent for the lipophilic indanol.

Phase 2: Liquid-Liquid Extraction (LLE) 3. Vortexing: Seal the extraction tubes tightly. Vortex for 2 minutes.

  • Safety Check: Ethyl acetate generates vapor pressure upon agitation. Briefly pause vortexing and carefully vent the tubes away from your face inside the fume hood to prevent cap popping and aerosolization.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the organic (top) and aqueous (bottom) layers.

  • Transfer: Using a glass Pasteur pipette, carefully transfer the upper organic layer containing the 2-Hydroxy-1-methylthioindane into a clean, pre-weighed amber glass vial. Causality: Amber glass prevents photo-oxidation of the thioether to a sulfoxide.

Phase 3: Concentration & Storage 6. Evaporation: Dry down the organic layer under a gentle stream of ultra-pure nitrogen (N₂) at 30°C. Ensure the nitrogen evaporator exhaust is directly vented into the fume hood to capture the thioether odor. 7. Storage: Reconstitute the dried residue in 100 µL of LC-MS grade methanol. Seal with a PTFE-lined septum cap and store at -20°C.

Part 5: Spill Response and Waste Disposal Plans

Improper disposal of thioethers is the leading cause of laboratory odor complaints and unnecessary evacuations.

Spill Response (Liquid Solvent Solutions):

  • Evacuate & Ventilate: If a spill occurs outside the hood, immediately evacuate personnel from the immediate area and maximize room ventilation.

  • Containment: Don your respirator (ABEK filter) and Viton gloves. Cover the spill with an inert, absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large solvent spills.

  • Odor Neutralization (Optional but Recommended): For lingering thioether odors on hard surfaces, wipe the area with a highly dilute (1-2%) sodium hypochlorite (bleach) solution. Causality: Mild oxidation converts the volatile thioether into a non-volatile, odorless sulfone.

Waste Disposal:

  • Liquid Waste: Segregate into a clearly labeled "Halogen-Free Organic Waste" carboy. Never mix with strong oxidizing waste (e.g., nitric acid) due to the risk of violent exothermic oxidation[6].

  • Solid Waste: Contaminated pipette tips, tubes, and gloves must be sealed inside a vapor-barrier bag (e.g., a zip-tie sealed Kapak bag) before being placed in the solid hazardous waste bin.

  • Autoclave Warning: Never autoclave thioether-contaminated biological waste. The heat will vaporize the compound, bypassing the autoclave filters and flooding the facility with noxious odors.

References

  • ChemWhat. (n.d.). 2-hydroxy-1-methylthioindane CAS#: 101020-62-6. Retrieved April 4, 2026, from [Link]

  • Bartels, M. J., Horning, E. C., & Horning, M. G. (1986). Formation of methylthio metabolites of indene in the guinea-pig and the rat. Drug Metabolism and Disposition, 14(1), 97-101. Retrieved April 4, 2026, from [Link]

  • Health Council of the Netherlands. (2002). Indene: Evaluation of the effects on reproduction, recommendation for classification. Committee for Compounds Toxic to Reproduction. Retrieved April 4, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Indene. Retrieved April 4, 2026, from [Link]

Sources

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